(1-Cyanocyclohexyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-cyanocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXLCAKCKPSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158130 | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133481-09-1 | |
| Record name | 1-Cyanocyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133481-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133481091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetic acid, 1-cyano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-cyanocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CYANOCYCLOHEXYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1393FZ76L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Cyanocyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of the anticonvulsant drug Gabapentin, is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to a cyclohexane ring.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. The information presented is intended to support research, development, and quality control activities involving this important molecule.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] Its core structure consists of a cyclohexane ring substituted at the 1-position with both a cyano and an acetic acid moiety. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(1-cyanocyclohexyl)acetic acid | [1][3] |
| CAS Number | 133481-09-1 | [1][3] |
| Molecular Formula | C₉H₁₃NO₂ | [1][3] |
| Molecular Weight | 167.21 g/mol | [4] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 356.644 °C at 760 mmHg (calculated) | [5] |
| Density | 1.132 g/cm³ (calculated) | |
| Appearance | White solid | [1] |
| Solubility | Sparingly soluble in water | [6] |
| pKa | Not experimentally determined |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the acetic acid group and the protons of the cyclohexane ring. The chemical shifts and coupling patterns would be influenced by the neighboring cyano and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the nine carbon atoms, including the nitrile carbon, the carbonyl carbon of the carboxylic acid, the quaternary carbon of the cyclohexane ring, and the methylene carbons of the ring and the acetic acid side chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands typical of its functional groups:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A sharp C≡N stretching vibration for the nitrile group, expected around 2240 cm⁻¹.
-
A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹.
-
C-H stretching and bending vibrations for the cyclohexane and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the cyano group, and fragmentation of the cyclohexane ring.
Experimental Protocols
The synthesis of this compound is of significant industrial interest due to its role as a precursor to Gabapentin. Both chemical and biocatalytic methods have been developed.
Biocatalytic Synthesis using Nitrilase
A highly efficient and environmentally friendly method for the synthesis of this compound involves the regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile using a nitrilase enzyme.[7][8] This enzymatic conversion offers high yields and avoids the harsh conditions often associated with chemical hydrolysis.
Experimental Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis workflow.
Detailed Methodology:
-
Biotransformation: The substrate, 1-cyanocyclohexaneacetonitrile, is added to a reaction vessel containing a nitrilase enzyme suspension in a suitable buffer (e.g., pH 7.0 phosphate buffer) or deionized water.[2] The reaction is typically carried out at a controlled temperature, for instance, 35 °C, with stirring.[2] The progress of the reaction can be monitored by techniques such as HPLC.
-
Separation of Biomass: Upon completion of the reaction, the pH of the mixture is adjusted to a slightly basic range (e.g., 7.3-8.0) to ensure the product is in its soluble salt form.[2] The mixture is then centrifuged to separate the microbial cells and other insoluble materials.[2]
-
Product Precipitation: The resulting supernatant, containing the dissolved product, is then acidified with a strong acid, such as hydrochloric acid, to a pH of 2.0-2.5.[2] This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.
-
Isolation and Drying: The precipitated product is collected by suction filtration and washed with cold deionized water to remove any remaining impurities. The resulting filter cake is then dried, for example, in an oven at 50 °C, to yield the final product.[2]
Chemical Synthesis
Traditional chemical synthesis routes to this compound often involve the hydrolysis of a nitrile precursor under acidic or basic conditions. One common approach starts from cyclohexanone.[1]
Logical Relationship of a Chemical Synthesis Route
Caption: A generalized chemical synthesis pathway.
A detailed protocol for a specific chemical synthesis is not provided here due to the variety of patented methods with specific catalysts and conditions. Researchers are encouraged to consult the primary literature for detailed procedures.
Purification by Recrystallization
For achieving high purity, this compound can be purified by recrystallization.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by suction filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Safety and Handling
This compound is classified as harmful if swallowed and may cause eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the industrial synthesis of Gabapentin.[1][2] Gabapentin is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and restless legs syndrome. The purity of this compound is therefore critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Its bifunctional nature also makes it a potentially useful building block in the synthesis of other complex organic molecules for drug discovery and development.[1]
Conclusion
This technical guide has summarized the key chemical properties, spectral characteristics, and synthetic methodologies for this compound. The provided information, including the detailed experimental workflow for its biocatalytic synthesis, aims to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development. Further research to determine experimental values for properties such as boiling point, density, and pKa, as well as the full characterization of its spectral data, would be beneficial for the scientific community.
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 3. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activity improvement of a regioselective nitrilase from Acidovorax facilis and its application in the production of 1-(… [ouci.dntb.gov.ua]
- 5. Page loading... [guidechem.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-Cyanocyclohexyl)acetic acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyanocyclohexyl)acetic acid, a key chemical intermediate, plays a pivotal role in the pharmaceutical industry, most notably in the synthesis of the anticonvulsant drug Gabapentin. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthesis methodologies. The document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering in-depth experimental protocols and structured data for practical application.
Molecular Structure and Chemical Identity
This compound is an organic compound featuring a cyclohexane ring substituted at the same carbon with both a cyanomethyl group and a carboxyl group.[1][2] This unique structure makes it a versatile building block in organic synthesis.
The definitive identification of this compound is established through various nomenclature and registry systems.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 167.21 g/mol | [3] |
| Appearance | White solid / flakes | [2] |
| Melting Point | 98-100 °C | [2] |
| Boiling Point | 356.644 °C at 760 mmHg | [2] |
| Assay | ≥98.0% (GC) | [5] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Sparingly soluble in water | [2] |
Spectroscopic data for this molecule is available, including GC-MS information.[3][6]
Synthesis of this compound
The synthesis of this compound is of significant industrial importance due to its role as a precursor to Gabapentin.[7] Both chemical and biocatalytic routes have been developed for its production.
Chemical Synthesis
Traditional chemical synthesis methods often involve the use of cyclohexane derivatives and cyanide sources under controlled conditions.[1] One common approach involves the reaction of cyclohexanone with cyanoacetic acid.[8]
Biocatalytic Synthesis
Biocatalytic methods offer a more environmentally friendly and highly selective alternative to chemical synthesis.[1] These methods typically employ enzymes like nitrilase or a combination of nitrile hydratase and amidase to convert 1-cyanocyclohexaneacetonitrile into this compound.[1][9] The use of whole microorganisms, such as specific strains of Rhodococcus, has also been explored for this transformation.[1]
Experimental Protocol: Biocatalytic Synthesis using Nitrilase
This protocol outlines a general procedure for the biocatalytic synthesis of this compound from 1-cyanocyclohexaneacetonitrile using a nitrilase-containing biocatalyst.
Materials:
-
1-cyanocyclohexaneacetonitrile (substrate)
-
Nitrilase-containing biocatalyst (e.g., recombinant E. coli expressing a nitrilase)
-
Phosphate buffer (pH 7.0) or deionized water[7]
-
Water-miscible organic solvent (e.g., DMF or DMSO, optional for substrate dissolution)[9]
-
Ethyl acetate or methyl tertiary butyl ether (for extraction)[9]
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate solution[10]
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the biocatalyst in a suitable buffer (e.g., pH 7.0) or deionized water. The concentration of the catalyst can range from 2.5 to 50 g/L.[7]
-
Substrate Addition: Add the substrate, 1-cyanocyclohexaneacetonitrile, to the reaction mixture. The initial substrate concentration can be around 1 mol/L.[7] If the substrate has low aqueous solubility, it can be pre-dissolved in a minimal amount of a water-miscible organic solvent.[9]
-
Biotransformation: Maintain the reaction at a controlled temperature, for instance, 35°C, with stirring.[7] The pH of the reaction is typically maintained between 5.0 and 10.0.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the consumption of the substrate and the formation of the product.
-
Termination and Initial Purification: Once the reaction is complete, adjust the pH of the conversion fluid to a range of 7.3 to 8.0 and centrifuge to separate the supernatant from the precipitate.[7]
-
Extraction: Acidify the supernatant to a pH of 2.0-2.5 with hydrochloric acid to precipitate the this compound.[7] Alternatively, the product can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate.[9]
-
Isolation and Drying: The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.[7][10]
Role in Drug Development: The Synthesis of Gabapentin
The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Gabapentin.[7] Gabapentin is an anticonvulsant medication used to treat epilepsy and neuropathic pain.[7] The synthesis involves the reduction of the cyano group of this compound to an aminomethyl group.
Below is a diagram illustrating the logical relationship in the synthesis of Gabapentin from this compound.
Caption: Synthetic pathway from this compound to Gabapentin.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general experimental workflow for the biocatalytic synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and may cause serious eye irritation.[3] It is also considered harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[2][6]
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. Its well-defined structure and properties, coupled with established synthesis routes, make it a valuable precursor for the production of important drugs like Gabapentin. This guide provides a foundational understanding of this molecule, offering practical data and protocols to support further research and development efforts in the field.
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound analytical standard 133481-09-1 [sigmaaldrich.com]
- 6. 133481-09-1|2-(1-Cyanocyclohexyl)acetic acid|BLD Pharm [bldpharm.com]
- 7. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 10. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
(1-Cyanocyclohexyl)acetic acid CAS number 133481-09-1
An In-depth Technical Guide to (1-Cyanocyclohexyl)acetic acid (CAS: 133481-09-1)
This document provides a comprehensive technical overview of this compound, CAS number 133481-09-1. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical properties, synthesis methodologies, applications, and analytical procedures, with a focus on its role as a key pharmaceutical intermediate.
Compound Identification and Chemical Properties
This compound is an organic compound featuring both a cyano (-C≡N) and a carboxylic acid (-COOH) functional group attached to a cyclohexane ring.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a crucial precursor in the synthesis of the anticonvulsant drug Gabapentin, where it is also recognized as a key impurity (Gabapentin Impurity B).[2][3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 167.21 g/mol | [3][4][5] |
| Melting Point | 98-100 °C | [3][5] |
| Boiling Point | 356.6 ± 15.0 °C (Predicted) | [3] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 4.72 ± 0.10 (Predicted) | [3] |
| Appearance | White Solid / Powder / Flakes | [3][4][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Table 2: Compound Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 2-(1-cyanocyclohexyl)acetic acid | [2] |
| Synonyms | 1-Cyanocyclohexaneacetic acid, Gabapentin Impurity B | [2][3][4] |
| CAS Number | 133481-09-1 | [2][3][6] |
| MDL Number | MFCD04117948 | [3][6] |
| SMILES | OC(=O)CC1(CCCCC1)C#N | [6] |
| InChI | 1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | [2][6] |
| InChI Key | YGFXLCAKCKPSQQ-UHFFFAOYSA-N | [6] |
Synthesis Methodologies
The synthesis of this compound can be accomplished through various routes, with modern chemo-enzymatic methods gaining prominence due to their high selectivity, yield, and environmentally friendly nature.[1][7]
Chemo-enzymatic Synthesis
A highly efficient and widely adopted method involves the biocatalytic conversion of 1-cyanocyclohexylacetonitrile using a nitrilase enzyme.[1][7][8] This process selectively hydrolyzes one of the two nitrile groups in the precursor to a carboxylic acid.[1][8] The workflow involves a biotransformation step followed by a multi-stage purification process to isolate the final product.[7]
-
Biotransformation: In a suitable reaction vessel, prepare a buffer solution (e.g., PBS) at pH 7.0 or use deionized water as the reaction medium. Add the nitrilase catalyst to a mass concentration of 2.5 - 50 g/L. Introduce the substrate, 1-cyanocyclohexylacetonitrile, to a starting concentration of up to 1 mol/L. Maintain the reaction at 35°C with stirring until substrate conversion is complete, yielding the raw conversion solution.
-
Initial Separation: Adjust the pH of the conversion solution to 7.3 - 8.0. Perform centrifugation to separate the supernatant from the precipitate (cell debris, etc.).
-
Protein Removal: To the collected supernatant, add a flocculant such as ferric sulfate to a final concentration of 3-5 g/L. Stir for approximately 1-10 minutes at 200 rpm, followed by 5-30 minutes at 50 rpm. Allow the mixture to settle for 20-60 minutes at 4°C.
-
Filtration: Filter the mixture to remove the precipitated protein, collecting the clear filtrate.
-
Product Precipitation: Adjust the pH of the filtrate to 2.0 - 2.5 using a strong acid like concentrated HCl. This will cause the this compound to precipitate out of the solution.
-
Isolation: Allow the mixture to stand for approximately 30 minutes to ensure complete crystallization. Collect the solid product by suction filtration.
-
Drying: Dry the resulting filter cake, typically at around 50°C, to yield the final, purified this compound product with a purity often exceeding 98%.
Traditional Chemical Synthesis
Conventional chemical routes often involve the cyanation of cyclohexane derivatives or the hydrolysis of dinitrile precursors.[1] One established method is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by subsequent reaction steps.[9] While effective, these methods can sometimes involve harsher conditions and generate more side products compared to biocatalytic routes.[1]
Application in Drug Development
The primary application of this compound is in the pharmaceutical industry as a direct precursor to Gabapentin.
Synthesis of Gabapentin
Gabapentin (1-aminomethyl-cyclohexaneacetic acid) is produced via the catalytic hydrogenation of this compound.[10][11] This reaction reduces the cyano group to a primary amine (aminomethyl group), completing the synthesis of the active pharmaceutical ingredient.
-
Reactor Charging: Charge a pre-cleaned autoclave with the ammonium salt of this compound (e.g., 50 g) dissolved in a solvent system such as isopropyl alcohol and water (e.g., 1:4 ratio).
-
Catalyst Addition: Add a suitable hydrogenation catalyst, such as Raney Nickel (e.g., 15% w/w on a dry basis), to the solution to form a suspension.
-
Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to approximately 15 kg/cm ². Heat the reaction mixture to 60°C and maintain with stirring for a sufficient duration (e.g., 8 hours) until the reaction is complete.
-
Catalyst Removal: After completion, cool the reaction mass and carefully filter it to remove the Raney Nickel catalyst.
-
Work-up: Wash the clear filtrate with a suitable organic solvent like dichloromethane to remove impurities.
-
Isolation: Concentrate the remaining aqueous layer by evaporation under vacuum at a temperature below 45°C to yield the final Gabapentin product.
Analytical Methods
Accurate analysis of this compound is critical, especially in its role as a pharmaceutical impurity. High-Performance Liquid Chromatography (HPLC) is a standard method for its quantification and separation.
-
Method Type: Reverse Phase (RP) HPLC.
-
Column: Newcrom R1 or equivalent.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.
-
For standard UV detection, phosphoric acid is suitable.
-
For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
-
-
Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies. It can be scaled for UPLC applications using columns with smaller particle sizes (e.g., 3 µm).
In addition to HPLC, comprehensive characterization of reference standards typically includes ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and identity.[12]
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting. It is classified as acutely toxic if swallowed and harmful to aquatic life with long-lasting effects.
Table 3: GHS Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3][6] |
| Signal Word | Warning | [3][6] |
| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | [3][6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [6] |
| Storage Class Code | 11 - Combustible Solids | [6] |
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyanocyclohexaneacetic acid | 133481-09-1 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 133481-09-1 CAS MSDS (1-Cyanocyclohexaneacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound analytical standard 133481-09-1 [sigmaaldrich.com]
- 7. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 8. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 11. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
A Comprehensive Technical Guide to (1-Cyanocyclohexyl)acetic Acid and Its Chemical Equivalents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of the anticonvulsant drug Gabapentin. This document consolidates critical information on its synonyms, chemical properties, synthesis protocols, and analytical methods, tailored for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Synonyms
This compound is a well-documented chemical compound with several synonyms used across scientific literature and commercial platforms. A clear understanding of these alternative names is crucial for effective literature searches and material procurement.
| Identifier Type | Value | Citation |
| Systematic Name | 2-(1-cyanocyclohexyl)acetic acid | [1] |
| Common Synonyms | 1-Cyanocyclohexaneacetic Acid | [1] |
| (1-cyano-cyclohexyl)-acetic acid | ||
| CAS Registry Number | 133481-09-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [2] |
| Related Compound Names | Gabapentin USP RC B | [1] |
| USP Gabapentin Related Compound B | [1] | |
| Gabapentin EP Impurity B |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, storage, and experimental design.
| Property | Value | Citation |
| Appearance | White to off-white crystalline powder or flakes | [2] |
| Assay | ≥98.0% (by GC) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
Two primary synthetic routes for this compound have been extensively reported: a traditional chemical synthesis and a more recent, greener biocatalytic method.
Chemical Synthesis from Cyclohexanone and Cyanoacetic Acid
This method involves the condensation of cyclohexanone with cyanoacetic acid, followed by the introduction of the second acetic acid moiety.
A detailed, multi-step protocol for this synthesis is outlined below:
-
Reaction Setup: In a reaction vessel, combine cyclohexanone, cyanoacetic acid, and a suitable solvent.
-
Condensation: Heat the mixture under reflux to facilitate the Knoevenagel condensation.
-
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to yield the final product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to afford this compound.
A generalized workflow for the chemical synthesis is depicted in the following diagram.
Biocatalytic Synthesis using Nitrilase
This green chemistry approach utilizes a nitrilase enzyme to selectively hydrolyze one of the nitrile groups of 1-cyanocyclohexaneacetonitrile.
The following protocol outlines the key steps in the biocatalytic synthesis:
-
Enzyme Preparation: A recombinant E. coli expressing a suitable nitrilase is cultured and the cells are harvested.
-
Biotransformation: 1-cyanocyclohexaneacetonitrile (substrate) is added to a buffered solution containing the nitrilase-expressing cells. The reaction is incubated under controlled temperature and pH.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the conversion of the substrate to the product.
-
Product Isolation and Purification: Once the reaction is complete, the cells are removed by centrifugation. The pH of the supernatant is adjusted to precipitate the product, which is then collected by filtration and dried.
The workflow for the biocatalytic synthesis and purification is illustrated below.
Analytical Methods
Accurate and reliable analytical methods are essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the separation and quantification of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions: A typical setup would include:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid to ensure the analyte is in its protonated state.
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively, against a standard of known concentration.
Spectroscopic Characterization
While specific experimental spectra for this compound were not available in the reviewed literature, the expected NMR chemical shifts can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the cyclohexyl protons, typically in the range of 1.0-2.5 ppm. The methylene protons of the acetic acid moiety would likely appear as a singlet or a multiplet between 2.0 and 3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexyl ring, the quaternary carbon attached to the cyano group, the cyano carbon (typically >110 ppm), the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
Application in Gabapentin Synthesis
This compound is a crucial precursor in the industrial synthesis of Gabapentin. The synthesis involves the reduction of the nitrile group to a primary amine.
The logical relationship for the synthesis of Gabapentin from this compound is presented below.
References
An In-depth Technical Guide on the Physical Properties of 1-Cyanocyclohexaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-cyanocyclohexaneacetic acid, an important intermediate in the synthesis of the neurological drug gabapentin.[1][2] The information is presented to be a valuable resource for professionals in research, development, and quality control.
Core Physical Properties
1-Cyanocyclohexaneacetic acid is a colorless, odorless solid.[3] Its fundamental physical characteristics are summarized in the table below, providing a clear reference for laboratory and developmental work.
| Physical Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [4][5] |
| Molecular Weight | 167.20 g/mol | [4] |
| Melting Point | 98-100 °C | [6] |
| Boiling Point | 356.6 ± 15.0 °C (Predicted) | [1][6] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][6] |
| pKa | 4.72 ± 0.10 (Predicted) | [6] |
| Solubility | Sparingly soluble in water.[3] Slightly soluble in chloroform and methanol.[1][6] | |
| Appearance | Colorless solid[3] / Powder[1][6] | |
| CAS Number | 133481-09-1 | [1][3][4][5][7] |
Experimental Protocols for Property Determination
While specific experimental documentation for 1-cyanocyclohexaneacetic acid is not publicly detailed, standard methodologies for organic compounds are applicable for the verification of its physical properties.
1. Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a similar device, is required.[8]
-
Procedure:
-
A small, dry sample of 1-cyanocyclohexaneacetic acid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[9]
-
2. Boiling Point Determination (for liquids, adaptable for high-boiling solids)
Given that 1-cyanocyclohexaneacetic acid is a solid at room temperature with a high predicted boiling point, this would be determined under vacuum. The general principle of distillation is used to ascertain the boiling point of a liquid.[8]
-
Apparatus: A simple distillation setup is used, including a round-bottom flask, a condenser, a thermometer, and a collection flask.[8]
-
Procedure:
-
The compound is placed in the round-bottom flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.[8]
-
The liquid is heated, and the temperature at which a stable vapor-liquid equilibrium is achieved is recorded as the boiling point.[8]
-
3. Solubility Determination
Solubility tests are fundamental in understanding the behavior of a compound in various solvents.
-
Procedure:
-
A small, measured amount of 1-cyanocyclohexaneacetic acid is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, ethanol, chloroform).
-
The mixture is agitated to facilitate dissolution.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all.[10] This can be done at various temperatures to create a solubility profile.
-
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of 1-cyanocyclohexaneacetic acid.
Caption: Workflow for Synthesis and Physical Characterization.
References
- 1. 1-Cyanocyclohexaneacetic acid | 133481-09-1 [chemicalbook.com]
- 2. Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. (1-Cyanocyclohexyl)acetic acid | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexaneacetic acid, 1-cyano- | CAS 133481-09-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1-Cyanocyclohexaneacetic acid CAS#: 133481-09-1 [m.chemicalbook.com]
- 7. Pharmaceutical and chemical intermediates,CAS#:133481-09-1,1-氰基环己烷乙酸,1-Cyanocyclohexaneacetic acid [en.chemfish.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. amherst.edu [amherst.edu]
A Technical Guide to the Solubility of (1-Cyanocyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Gabapentin. Understanding its solubility is critical for process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, details the established experimental protocols for its determination, and presents a framework for recording and interpreting solubility data.
Compound Profile
-
IUPAC Name: 2-(1-cyanocyclohexyl)acetic acid
-
Molecular Formula: C₉H₁₃NO₂
-
Molecular Weight: 167.21 g/mol
-
Structure: The molecule consists of a nonpolar cyclohexane ring, a polar cyano group (-C≡N), and a polar, ionizable carboxylic acid group (-COOH). This amphiphilic nature dictates its solubility behavior in various solvents.
Qualitative Solubility Analysis
The solubility of this compound is governed by the "like dissolves like" principle, where the polarity of the solute and solvent are the primary drivers of miscibility.[1][2]
-
Polar Solvents: The presence of the carboxylic acid and cyano functional groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can both donate and accept hydrogen bonds, suggesting some degree of solubility. However, the bulky, nonpolar cyclohexyl ring will likely limit its solubility in water compared to smaller carboxylic acids.[3] For instance, cyclohexanecarboxylic acid is only slightly soluble in water.[4] Solubility is expected to be higher in alcohols like ethanol, where the alkyl chain can interact more favorably with the cyclohexyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting that this compound would exhibit good solubility in these media.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar cyclohexane ring, some solubility in nonpolar solvents is expected. However, the highly polar carboxylic acid and cyano groups will limit this solubility.
Factors Influencing Solubility
Several environmental and structural factors can significantly influence the solubility of this compound.[1][5]
-
pH: As a carboxylic acid, the compound's aqueous solubility is highly pH-dependent. At a pH below its pKa, it exists primarily in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the highly polar and much more soluble carboxylate anion.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][6] This is a critical parameter to consider during process chemistry and recrystallization procedures.
-
Solvent Composition: In mixed solvent systems, the ratio of the solvents can be adjusted to fine-tune the solubility. This is a common strategy in purification and crystallization processes.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
The logical relationship between these factors is illustrated in the diagram below.
Quantitative Solubility Data
As noted, specific quantitative solubility data for this compound is sparse in peer-reviewed literature. To aid researchers, the following table provides a standardized format for recording experimentally determined solubility values.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Experimental Method |
| e.g., Deionized Water | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., PBS (pH 7.4) | e.g., 37 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust experimental design. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for generating reliable data.[7][8]
Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a constant temperature when the system is at equilibrium.[6]
Materials:
-
This compound (solid, high purity)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours; the exact time should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[10] It is critical to avoid temperature fluctuations during this step.
-
Dilution: Accurately pipette a known volume of the clear, saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[7]
The workflow for this protocol is visualized below.
Kinetic Solubility Assay
For high-throughput screening purposes, kinetic solubility is often measured.[11][12] This method is faster but typically overestimates the true thermodynamic solubility because it may not allow sufficient time for the compound to precipitate into its most stable crystalline form.[13] The process involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer, where precipitation is measured over a short time frame.[14] This provides a rapid assessment of solubility for early-stage drug discovery.[15]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. ovid.com [ovid.com]
- 14. enamine.net [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Spectral Analysis of (1-Cyanocyclohexyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for (1-Cyanocyclohexyl)acetic acid, a key intermediate and known impurity in the synthesis of Gabapentin, often referred to as Gabapentin Related Compound B. While specific spectral data for this compound is often proprietary and supplied with the purchase of certified reference standards, this document outlines the predicted spectral characteristics based on its chemical structure and established spectroscopic principles. Furthermore, it details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar small organic molecules.
Data Presentation
The following tables summarize the anticipated quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.5 | Singlet | 2H | -CH₂-COOH |
| ~1.8 - 1.4 | Multiplet | 10H | Cyclohexyl -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175 | Quaternary | -COOH |
| ~120 | Quaternary | -C≡N |
| ~45 | Quaternary | C1 of Cyclohexane |
| ~40 | Secondary | -CH₂-COOH |
| ~35 | Secondary | Cyclohexyl -CH₂- |
| ~25 | Secondary | Cyclohexyl -CH₂- |
| ~23 | Secondary | Cyclohexyl -CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 2940, 2860 | Medium | C-H stretch (Aliphatic) |
| ~2240 | Medium | C≡N stretch (Nitrile) |
| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1450 | Medium | C-H bend (Aliphatic) |
| 1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |
| 920 | Broad | O-H bend (Carboxylic acid dimer) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Possible Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 122 | [M - COOH]⁺ |
| 108 | [M - CH₂COOH]⁺ |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 45 | [COOH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 14 ppm.
Instrumentation and Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters (FTIR-ATR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Derivatization: Due to the low volatility of the carboxylic acid, derivatization is often necessary. A common method is silylation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl ester.
-
Instrumentation and Parameters (GC-MS):
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.
The Pivotal Role of (1-Cyanocyclohexyl)acetic Acid in Neuropharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Cyanocyclohexyl)acetic acid, a derivative of cyclohexyl acetic acid with the molecular formula C₉H₁₃NO₂, holds a significant, albeit indirect, position in the landscape of neuropharmacology. While not recognized for intrinsic biological activity or a specific mechanism of action on its own, its primary importance lies in its role as a key synthetic intermediate in the manufacturing of gabapentin, a widely used anticonvulsant and analgesic drug.[1] This technical guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of gabapentin, the biological activity of the resulting active pharmaceutical ingredient, and its consideration as a process impurity.
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Gabapentin
This compound serves as a crucial precursor in several patented synthetic routes to gabapentin. The conversion process typically involves the chemical reduction of the nitrile (cyano) group to a primary amine, thereby forming the aminomethyl group characteristic of gabapentin.
Key Synthetic Transformation:
The core of the synthesis is the hydrogenation of this compound. This reaction is often carried out using a catalyst under a hydrogen atmosphere.
Table 1: Summary of a Representative Synthetic Protocol for Gabapentin from this compound
| Step | Description | Key Reagents and Conditions |
| 1 | Preparation of the Ammonium Salt | This compound, Isopropyl alcohol, Water, pH adjustment to ~7.5. |
| 2 | Catalytic Hydrogenation | Raney Nickel catalyst, Hydrogen gas (15 kg/cm ² pressure), 60°C for 8 hours.[2] |
| 3 | Work-up and Isolation | Filtration to remove the catalyst, washing with an organic solvent (e.g., dichloromethane), and evaporation of the aqueous layer to yield gabapentin.[2] |
Experimental Protocol: Catalytic Hydrogenation of this compound
The following protocol is a generalized representation based on methodologies described in the patent literature for the synthesis of gabapentin.[2]
Objective: To convert this compound to gabapentin via catalytic hydrogenation.
Materials:
-
This compound
-
Isopropyl alcohol
-
Deionized water
-
Raney Nickel (catalyst)
-
Dichloromethane
-
Pressurized hydrogenation reactor
Procedure:
-
A solution of the ammonium salt of this compound is prepared by dissolving the acid in a mixture of isopropyl alcohol and water. The pH of the solution is adjusted to approximately 7.5.[2]
-
The solution is charged into a pre-cleaned pressurized hydrogenation reactor.
-
A catalytic amount of Raney Nickel (e.g., 15% by weight on a dry basis) is added to the reactor.[2]
-
The reactor is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 15 kg/cm ²).[2]
-
The reaction mixture is heated to a designated temperature (e.g., 60°C) and agitated for a set period (e.g., 8 hours) to ensure complete reaction.[2]
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The clear filtrate is washed with an organic solvent, such as dichloromethane, to remove any organic impurities.[2]
-
The aqueous layer, containing the product, is concentrated under vacuum at a temperature below 45°C to yield gabapentin.[2]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of gabapentin from this compound.
Biological Activity Profile of Gabapentin
While this compound itself is not known to be biologically active, the end product of its conversion, gabapentin, exhibits significant neuropharmacological effects. Gabapentin is structurally an analog of the neurotransmitter gamma-aminobutyric acid (GABA).[3] However, its mechanism of action does not involve direct interaction with GABA receptors.[4]
Mechanism of Action of Gabapentin
The primary mechanism of action of gabapentin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4][[“]] This interaction leads to a reduction in the influx of calcium into presynaptic nerve terminals. The decreased calcium influx, in turn, diminishes the release of excitatory neurotransmitters such as glutamate and norepinephrine.[4] This modulation of neuronal excitability is believed to be the basis for its anticonvulsant and analgesic properties.[4] Additionally, some studies suggest that gabapentin may increase the synthesis of GABA and affect serotonin levels, which could contribute to its overall neurobehavioral effects.[3][[“]]
Signaling Pathway of Gabapentin's Action
Caption: Mechanism of action of gabapentin at the neuronal synapse.
This compound as a Pharmaceutical Impurity
Given its role as a precursor, this compound is considered a process-related impurity in the final gabapentin drug product.[6][7][8] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the medication. Therefore, analytical methods are necessary to detect and quantify the levels of this compound in gabapentin.
Conclusion
This compound is a compound of significant interest to researchers and professionals in drug development, not for its direct biological effects, but for its indispensable role as a synthetic intermediate. Its efficient conversion to gabapentin is a key step in the production of this important neuropharmacological agent. Understanding the synthesis, the mechanism of action of the final product, and the management of this compound as an impurity provides a comprehensive view of its relevance in the pharmaceutical industry. Future research may focus on developing even more efficient and greener synthetic routes from this compound to gabapentin and on exploring its potential as a scaffold for the synthesis of other novel bioactive molecules.
References
- 1. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 2. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newhampshireanesthesia.com [newhampshireanesthesia.com]
- 5. consensus.app [consensus.app]
- 6. Gabapentin impurity B - this compound, 1-Cyanocyclohexaneacetic acid [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Gabapentin impurity B CRS | LGC Standards [lgcstandards.com]
(1-Cyanocyclohexyl)acetic Acid: A Versatile Scaffold for Innovative Research and Drug Discovery
(An In-depth Technical Guide)
For: Researchers, scientists, and drug development professionals.
Abstract
(1-Cyanocyclohexyl)acetic acid, a seemingly unassuming chemical intermediate, holds significant potential beyond its established role in the synthesis of the blockbuster drug Gabapentin. This technical guide delves into the core attributes of this molecule, exploring its synthesis, chemical reactivity, and burgeoning research applications. The unique structural amalgamation of a cyclohexane ring, a cyano group, and a carboxylic acid moiety makes this compound a versatile scaffold for the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of its potential applications in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory agents, supported by experimental data and detailed protocols. Furthermore, this guide visualizes key synthetic and biological pathways to facilitate a deeper understanding of its research applications.
Introduction
This compound, with the chemical formula C₉H₁₃NO₂, is a white crystalline solid.[1] Its primary claim to fame lies in being a crucial precursor in the industrial synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[2] However, limiting the scientific inquiry of this molecule to its role as a Gabapentin intermediate would be a significant oversight. The presence of two reactive functional groups—a nitrile and a carboxylic acid—on a conformationally versatile cyclohexane ring provides a rich platform for chemical modifications and the synthesis of diverse molecular architectures.[3]
This guide aims to illuminate the untapped potential of this compound as a starting material for broader research and development endeavors. We will explore its synthetic pathways, delve into its chemical reactivity that allows for the creation of a library of derivatives, and present evidence-based potential applications in medicinal chemistry and beyond.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research.
| Property | Value | Reference |
| CAS Number | 133481-09-1 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 98-100 °C | |
| Solubility | Soluble in methanol, chloroform (slightly) | |
| SMILES | N#CC1(CC(=O)O)CCCCC1 | [1] |
| InChI Key | YGFXLCAKCKPSQQ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, ranging from classical chemical methods to more modern biocatalytic processes.
-
From Cyclohexanone: A common laboratory and industrial-scale synthesis involves the reaction of cyclohexanone with an alkali metal cyanide and a haloacetate.
-
Enzymatic Synthesis: A greener and highly selective method utilizes nitrilase enzymes to convert 1-cyanocyclohexaneacetonitrile directly to this compound. This biocatalytic approach offers high yields and purity under mild reaction conditions.[3]
Chemical Reactivity and Derivatization Potential
The true potential of this compound as a research tool lies in the reactivity of its cyano and carboxylic acid functional groups. These sites offer avenues for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can readily undergo esterification, amidation, and reduction to an alcohol. These transformations are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic and pharmacodynamic properties.
-
Reactions of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine can then be further functionalized, opening up another dimension for creating diverse molecular structures.
Caption: Derivatization possibilities of this compound.
Potential Research Applications in Medicinal Chemistry
The cyclohexane scaffold is a common motif in many biologically active compounds. The ability to readily derivatize this compound makes it an attractive starting point for the discovery of new therapeutic agents.
Anticancer Drug Discovery
Recent research has highlighted the potential of cyclohexane derivatives, particularly cyclohexane carboxamides, as potent anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
4.1.1. Mechanism of Action: Caspase-Mediated Apoptosis
Several studies on cyclohexane-based compounds have indicated that their anticancer activity is mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. The activation of these enzymes leads to the systematic dismantling of the cell. The intrinsic and extrinsic pathways are two major routes to caspase activation.
References
Methodological & Application
Synthesis of (1-Cyanocyclohexyl)acetic Acid from Cyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticonvulsant drug Gabapentin. Its synthesis commencing from the readily available starting material, cyclohexanone, can be accomplished through several strategic routes. This document provides detailed application notes and experimental protocols for two primary synthetic pathways. The first route involves a one-pot synthesis of the dinitrile intermediate, 1-cyanocyclohexaneacetonitrile, followed by a highly selective enzymatic hydrolysis. The second route describes a classical chemical approach involving the condensation of cyclohexanone with cyanoacetic acid to form cyclohexylidenecyanoacetic acid, followed by a Michael addition of cyanide and subsequent chemical hydrolysis. All quantitative data are summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
The synthesis of functionalized cyclohexane derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. This compound, with its vicinal cyano and carboxylic acid moieties on a quaternary carbon center, presents a valuable building block for organic synthesis.[1] Its structural features make it a suitable precursor for the development of drugs targeting neurological disorders.[2] This document outlines two reliable methods for the synthesis of this important intermediate from cyclohexanone, providing detailed protocols to facilitate reproducibility in a research and development setting.
Synthetic Pathways Overview
Two principal routes for the synthesis of this compound from cyclohexanone are detailed below. Route 1 is a chemoenzymatic approach that offers high selectivity and milder reaction conditions in the final step. Route 2 follows a more traditional chemical synthesis pathway.
Caption: Overview of the two synthetic routes from cyclohexanone.
Route 1: Chemoenzymatic Synthesis via Dinitrile Intermediate
This route proceeds in two main stages: a one-pot synthesis of 1-cyanocyclohexaneacetonitrile, followed by its selective enzymatic hydrolysis.
Stage 1: One-Pot Synthesis of 1-Cyanocyclohexaneacetonitrile
This procedure describes a one-pot reaction involving cyclohexanone, methyl cyanoacetate, ammonium acetate, and sodium cyanide to yield the dinitrile intermediate.[3]
-
To a 250 mL round-bottom flask equipped with a condenser, thermometer, and overhead mechanical stirrer, add methanol (50 mL), cyclohexanone (25 g, 255 mmol), and methyl cyanoacetate (25.5 g, 257 mmol).
-
To the resulting solution, add ammonium acetate (20 g, 259 mmol) and sodium cyanide (12.5 g, 255 mmol).
-
Heat the reaction mixture to 65-70°C and maintain for 4-5 hours.
-
After this period, distill off the methanol until the vapor temperature reaches 95°C.
-
Maintain the reaction mixture at this temperature for an additional 9 hours.
-
Gradually cool the mixture to room temperature.
-
The solid product will precipitate. Filter the solid on a sintered funnel and wash the cake with water until the filtrate is of neutral pH.
-
Suck dry the cake for 1 hour and then dry in a vacuum oven to obtain 1-cyanocyclohexaneacetonitrile.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (by GC) |
| Cyclohexanone | 98.14 | 25 | 255 | - | - |
| Methyl Cyanoacetate | 99.09 | 25.5 | 257 | - | - |
| Ammonium Acetate | 77.08 | 20 | 259 | - | - |
| Sodium Cyanide | 49.01 | 12.5 | 255 | - | - |
| 1-Cyanocyclohexaneacetonitrile | 148.20 | ~35.7 | ~241 | ~94.1 | ~99.1% |
Data adapted from patent WO 2013/190357 A1.[3]
Caption: Workflow for the one-pot synthesis of the dinitrile intermediate.
Stage 2: Enzymatic Hydrolysis of 1-Cyanocyclohexaneacetonitrile
This stage employs a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups to a carboxylic acid.[3]
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
In a reaction vessel, suspend finely powdered 1-cyanocyclohexaneacetonitrile (50 g, 337 mmol) in the buffer solution (total volume ~666 mL) with stirring (140-150 rpm) at room temperature for 10 minutes.
-
Adjust the pH to 7.5 using 1N hydrochloric acid or sodium bicarbonate.
-
Add the nitrilase enzyme (e.g., 0.315 g with a specific activity of 1.27 KU) to the reaction mixture.
-
Stir the mixture at 25°C for 24 hours.
-
Maintain the pH of the reaction at 7.4 ± 0.2 by the addition of 1N hydrochloric acid or solid sodium bicarbonate.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid.
-
The white solid product, this compound, will precipitate.
-
Filter the product, wash with water, and suck dry to obtain the final product.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (by GC) |
| 1-Cyanocyclohexaneacetonitrile | 148.20 | 50 | 337 | - | - |
| This compound | 167.20 | ~51.4 | ~307 | ~91 | ~92.8% |
Data adapted from patent WO 2013/190357 A1.[3]
Caption: Workflow for the enzymatic hydrolysis to the final product.
Route 2: Classical Chemical Synthesis
This route involves a Knoevenagel condensation, followed by a Michael addition and chemical hydrolysis.
Stage 1: Synthesis of Cyclohexylidenecyanoacetic Acid
This protocol is based on the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.[2]
-
In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, place cyclohexanone (108 g, 1.1 mol), cyanoacetic acid (85 g, 1.0 mol), ammonium acetate (3.0 g, 0.04 mol), and benzene (75 mL).
-
Heat the mixture in an oil bath at 160–165°C to maintain vigorous reflux.
-
Collect the water in the Dean-Stark trap (approximately 18 mL over 2 hours).
-
Continue to heat under reflux for an additional hour.
-
Cool the benzene solution and dilute with an additional 100 mL of hot benzene.
-
Transfer to a separatory funnel, cool, and add 200 mL of ether.
-
Wash the organic layer with two 50 mL portions of cold water.
-
Concentrate the organic solution to approximately 300 mL by distillation under reduced pressure.
-
Cool the solution slowly to room temperature, then to about 10°C in a refrigerator to crystallize the product.
-
Collect the crystals by filtration, wash with cold benzene, and dry in a vacuum desiccator.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Cyclohexanone | 98.14 | 108 | 1.1 | - |
| Cyanoacetic Acid | 85.06 | 85 | 1.0 | - |
| Cyclohexylidenecyanoacetic acid | 165.19 | 108–126 | 0.65–0.76 | 65–76 |
Data adapted from Organic Syntheses, Coll. Vol. 4, p.234 (1963); Vol. 35, p.32 (1955).[2]
Stage 2: Michael Addition of Cyanide to Cyclohexylidenecyanoacetic Acid
This step involves the 1,4-conjugate addition of a cyanide ion to the α,β-unsaturated system to form the dinitrile intermediate, 1-cyanocyclohexaneacetonitrile.
-
In a round-bottom flask, dissolve cyclohexylidenecyanoacetic acid (16.5 g, 100 mmol) in a suitable solvent like ethanol or a mixture of water and methanol.
-
In a separate flask, prepare a solution of sodium cyanide (5.0 g, 102 mmol) in water.
-
Cool the solution of the acid to 0-5°C in an ice bath.
-
Slowly add the sodium cyanide solution to the cooled acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyanocyclohexaneacetonitrile.
Stage 3: Chemical Hydrolysis of 1-Cyanocyclohexaneacetonitrile
This final step involves the selective hydrolysis of one of the nitrile groups. Acid-catalyzed hydrolysis is a common method.
-
In a round-bottom flask, place 1-cyanocyclohexaneacetonitrile (14.8 g, 100 mmol).
-
Add a mixture of concentrated hydrochloric acid (e.g., 50 mL) and water (e.g., 50 mL).
-
Heat the mixture to reflux for a controlled period (e.g., 1-2 hours). The reaction time is critical to favor mono-hydrolysis over di-hydrolysis.
-
Monitor the reaction progress by TLC or GC to maximize the formation of the desired mono-acid.
-
Cool the reaction mixture in an ice bath.
-
The product, this compound, should precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure product.
Caption: Workflow for the classical chemical synthesis route.
Conclusion
The synthesis of this compound from cyclohexanone can be effectively achieved through both chemoenzymatic and classical chemical methods. The choice of synthetic route may depend on factors such as the availability of enzymes, desired selectivity, and scalability. The chemoenzymatic route offers the advantage of high regioselectivity in the hydrolysis step under mild conditions, potentially leading to a purer product with fewer byproducts. The classical chemical route, while employing more traditional and robust reactions, may require careful control of reaction conditions, particularly during the hydrolysis step, to achieve the desired mono-acid. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of this valuable pharmaceutical intermediate.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (1-Cyanocyclohexyl)acetic Acid
Introduction
(1-Cyanocyclohexyl)acetic acid (1-CHAA) is a key intermediate in the synthesis of Gabapentin, a widely used pharmaceutical for treating epilepsy and neuropathic pain.[1] The traditional chemical synthesis of 1-CHAA often involves harsh conditions, the use of strong acids or bases, and the generation of significant waste streams.[1] Biocatalytic synthesis using nitrilase enzymes presents a green and highly efficient alternative for the production of 1-CHAA.[2][3] This method relies on the regioselective hydrolysis of the dinitrile precursor, 1-cyanocyclohexaneacetonitrile (1-CHAN), to the desired mono-acid product.[1][3] Nitrilases (EC 3.5.5.1) catalyze the direct conversion of a nitrile group to a carboxylic acid and ammonia.[4][5] This application note provides detailed protocols for the synthesis of 1-CHAA using both free and immobilized nitrilase, summarizing key quantitative data and experimental workflows.
Reaction Principle
The core of this biocatalytic process is the enzymatic hydrolysis of one of the two nitrile groups in 1-cyanocyclohexaneacetonitrile. Nitrilase exhibits remarkable regioselectivity, preferentially attacking the nitrile group of the acetic acid moiety over the one directly attached to the cyclohexane ring.
Reaction Scheme:
1-cyanocyclohexaneacetonitrile + 2 H₂O ---(Nitrilase)--> this compound + NH₃
This enzymatic transformation offers high yields and purity under mild reaction conditions, making it an attractive route for industrial applications.[6]
Quantitative Data Summary
The following tables summarize the performance of different nitrilase preparations and reaction conditions for the synthesis of this compound.
Table 1: Performance of Different Nitrilase Biocatalysts
| Biocatalyst | Substrate Concentration (M) | Conversion (%) | Reaction Time (h) | Specific Activity (U/g) | Reference |
| Resin-immobilized nitrilase AcN-S | 1.0 | 95.4 | 18 | 73.40 | [7][8] |
| Resin-immobilized nitrilase AcN-S (recirculating bed reactor) | 0.5 | >90 (after 20 batches) | 10 | Not Reported | [7][8] |
| Acidovorax facilis nitrilase mutant (Mut-F168V) | 1.0 | 90 | Not Reported | Not Reported | [1] |
| "Super nitrilase mutant" (whole cell) | 1.8 | >90 | Not Reported | >740 g/L/day productivity | [6][9] |
| Silica-encapsulated Acidovorax facilis nitrilase (NitA) | Not Reported | 90.9 | 8 | 672.6 | [1] |
Table 2: Key Parameters for Immobilized Nitrilase
| Immobilization Support | Enzyme Source | Immobilization Yield (%) | Activity Recovery (%) | Reusability | Reference |
| Amino resin LX-1000EPHA | Nitrilase AcN-S | 99.12 | 95.42 | >85% conversion after 15 batches | [7][8] |
| Diatomite (cross-linked) | Engineered nitrilase (whole cell) | Not Reported | Not Reported | Maintained 100% conversion for multiple batches with fresh cell addition | [10] |
| Mesoporous biosilica | Acidovorax facilis NitA | 98.3 | Not Reported | Retained ~94.2% activity after 16 cycles | [1][3] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using Immobilized Nitrilase in a Batch Reactor
This protocol is based on the use of a resin-immobilized nitrilase for the conversion of 1-cyanocyclohexaneacetonitrile.[7][8]
Materials:
-
1-cyanocyclohexaneacetonitrile (1-CHAN)
-
Resin-immobilized nitrilase (e.g., AcN-S on LX-1000EPHA resin)
-
Sodium phosphate buffer (0.2 M, pH 7.0)
-
Stirred tank reactor with temperature and pH control
-
HPLC system for reaction monitoring
Procedure:
-
Reactor Setup: Prepare a 1 L stirred tank reactor. Add 500 mL of 0.2 M sodium phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 100 g/L of the resin-immobilized nitrilase to the buffer.
-
Temperature Control: Equilibrate the reactor temperature to 45°C with gentle stirring.
-
Substrate Addition: Add 1-cyanocyclohexaneacetonitrile to a final concentration of 1 M (148.2 g/L).
-
Reaction: Maintain the reaction at 45°C and pH 7.0 with constant stirring for 18 hours.
-
Monitoring: Periodically take samples from the reaction mixture. Centrifuge to remove the immobilized enzyme and analyze the supernatant by HPLC to determine the concentration of 1-CHAA and residual 1-CHAN.
-
Product Isolation: After the reaction reaches the desired conversion, stop the stirring and allow the immobilized enzyme to settle. Decant the supernatant containing the product. The immobilized enzyme can be washed with buffer and reused for subsequent batches.
-
Purification: The product, this compound, can be isolated from the aqueous solution by extraction with an organic solvent like ethyl acetate or methyl tertiary butyl ether.[11]
Protocol 2: Whole-Cell Biocatalysis for High Substrate Concentrations
This protocol utilizes whole recombinant E. coli cells expressing a highly active nitrilase mutant for the conversion of high concentrations of 1-CHAN.[6][9]
Materials:
-
1-cyanocyclohexaneacetonitrile (1-CHAN)
-
Recombinant E. coli cells expressing a "super nitrilase mutant" (e.g., from Acidovorax facilis ZJB09122)
-
Sodium phosphate buffer (0.2 M, pH 7.0)
-
Bioreactor with temperature and pH control
-
HPLC system
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells according to standard fermentation protocols to achieve high cell density and nitrilase expression. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reactor Setup: In a suitable bioreactor, prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.0).
-
Biocatalyst Loading: Add the prepared wet E. coli cells to the reactor to a final concentration of approximately 13.58 g DCW/L.
-
Temperature and pH Control: Maintain the reaction temperature at 45°C and the pH at 7.0.
-
Substrate Addition: Add 1-cyanocyclohexaneacetonitrile to the desired final concentration (e.g., 1.3 M, 1.5 M, or 1.8 M).
-
Biotransformation: Run the biotransformation under controlled conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing samples using HPLC.
-
Product Recovery: Once the desired conversion is achieved, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant contains the product, this compound.
Visualizations
Biocatalytic Reaction Pathway
Caption: Regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile.
Experimental Workflow for Immobilized Nitrilase Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrilase - Wikipedia [en.wikipedia.org]
- 5. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient conversion of 1-cyanocycloalkaneacetonitrile using a “super nitrilase mutant” | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: (1-Cyanocyclohexyl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1-Cyanocyclohexyl)acetic acid is a versatile bifunctional molecule featuring both a nitrile and a carboxylic acid group attached to a cyclohexane ring. This unique structure makes it a valuable intermediate in organic synthesis, most notably as a key precursor in the industrial production of the anticonvulsant drug Gabapentin.[1][2] Its dual functionality also presents opportunities for the synthesis of a variety of other complex molecules, including substituted cyclohexanes and potentially spirocyclic and heterocyclic systems.[3]
This document provides detailed application notes and experimental protocols for the synthesis and primary application of this compound, as well as an overview of its potential in broader synthetic contexts.
Synthesis of this compound
This compound is primarily synthesized from 1-cyanocyclohexaneacetonitrile. Two main routes are employed: a biocatalytic approach using nitrilase enzymes and a traditional chemical hydrolysis method.
Biocatalytic Synthesis using Nitrilase
The enzymatic hydrolysis of one of the two nitrile groups in 1-cyanocyclohexaneacetonitrile offers a highly regioselective and environmentally friendly route to this compound.[1][4] Nitrilases can selectively convert one nitrile group to a carboxylic acid under mild conditions, leading to high yields and purity.[1][4][5]
Experimental Protocol: Biocatalytic Hydrolysis of 1-cyanocyclohexaneacetonitrile [2]
-
Reaction Setup: In a 2 L four-necked round-bottom flask equipped with a pH meter, overhead mechanical stirrer, and temperature probe, prepare a buffer solution by dissolving sodium carbonate (0.40 g, ~0.004 mol) in demineralized water (550 mL). Adjust the pH to 7.5 by adding 1N hydrochloric acid or a small amount of sodium bicarbonate. Make up the total volume to 666 mL with demineralized water.
-
Substrate Addition: To the stirred buffer solution (140-150 RPM) at room temperature, add finely powdered 1-cyanocyclohexaneacetonitrile (50 g, ~0.33 mol).
-
Enzymatic Reaction: Introduce a nitrilase enzyme preparation (e.g., from Acidovorax facilis) to the suspension. Maintain the reaction temperature at approximately 35°C and the pH at 7.0.
-
Work-up and Isolation: After the reaction is complete (monitor by HPLC or TLC), cool the mixture to 0-2°C. Acidify the solution to pH 1-2 with concentrated hydrochloric acid. The product, this compound, will precipitate as a white solid. Filter the solid, wash with cold water (100 mL), and dry under vacuum to yield the final product.
Quantitative Data for Biocatalytic Synthesis
| Parameter | Value | Reference |
| Substrate Concentration | 1.0 M (1-cyanocyclohexaneacetonitrile) | [4][5] |
| Biocatalyst | Recombinant E. coli expressing Acidovorax facilis nitrilase | [4][5] |
| Temperature | 35-45 °C | [2][5] |
| pH | 7.0-7.5 | [1][2] |
| Reaction Time | 8-18 hours | [5] |
| Conversion | >90% | [4][5] |
| Yield | 85-95% | [2][5] |
| Purity | >98% | [2] |
Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of this compound.
Application in the Synthesis of Gabapentin
The most significant application of this compound is as the direct precursor to Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid. This transformation is achieved through the catalytic reduction of the nitrile group to a primary amine.
Experimental Protocol: Catalytic Hydrogenation to Gabapentin [6]
-
Reaction Setup: To a pre-cleaned autoclave, charge the ammonium salt of this compound (50 g) dissolved in a mixture of isopropyl alcohol (1 volume) and water (4 volumes). Ensure the initial pH of the solution is approximately 7.5.
-
Catalyst Addition: Carefully add Raney Nickel (7.5 g on a dry basis, ~15% w/w) to the autoclave.
-
Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ². Heat the suspension to 60°C and maintain vigorous stirring for 8 hours.
-
Work-up and Isolation: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the clear filtrate with dichloromethane (2 x 25 mL). The aqueous layer is then concentrated under vacuum at a temperature below 45°C to yield Gabapentin.
Quantitative Data for Gabapentin Synthesis
| Parameter | Value | Reference |
| Starting Material | Ammonium salt of this compound | [6] |
| Catalyst | Raney Nickel | [6] |
| Solvent | Isopropyl alcohol/Water | [6] |
| Hydrogen Pressure | 10-15 kg/cm ² | [6] |
| Temperature | 50-60 °C | [6] |
| Reaction Time | 8 hours | [6] |
| Molar Yield | ~83.6% | [6] |
| Purity of Gabapentin | >98.5% |
Reaction Pathway for Gabapentin Synthesis
Caption: Synthetic pathway from 1-cyanocyclohexaneacetonitrile to Gabapentin.
Other Potential Applications in Organic Synthesis
The presence of both a carboxylic acid and a nitrile group allows this compound to be a versatile building block for a range of other organic molecules. While its use in Gabapentin synthesis is predominant, the following transformations represent potential applications for this intermediate.
Esterification and Amidation
The carboxylic acid moiety can readily undergo standard esterification and amidation reactions to introduce further diversity.[3]
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) would yield the corresponding ester. This could be used to modify the pharmacokinetic properties of molecules derived from this scaffold.
-
Amidation: Coupling with a primary or secondary amine, often facilitated by a coupling agent such as DCC (dicyclohexylcarbodiimide), would produce the corresponding amide.[7] This opens up avenues for creating peptidomimetic structures or other complex amides.
Decarboxylation
Under certain conditions, the carboxylic acid group can be removed through decarboxylation, which would lead to 1-cyanocyclohexylacetonitrile. This could be a consideration in reaction planning where the carboxylic acid is used as a temporary activating group.
Precursor to Substituted Cyclohexanes and Heterocycles
The dual functionality of this compound makes it a potential precursor for more complex ring systems.
-
Substituted Cyclohexanes: The nitrile and carboxylic acid groups can be independently or concertedly transformed to introduce a variety of substituents on the cyclohexane ring, leading to a library of substituted cyclohexane derivatives with potential biological activities.[3]
-
Heterocyclic Synthesis: The nitrile and carboxylic acid groups can be envisioned to participate in cyclization reactions to form heterocyclic rings. For instance, reduction of the nitrile to an amine followed by intramolecular amide formation could potentially lead to a lactam. The cyanoacetic acid moiety is a known precursor for various heterocyclic systems.
Logical Relationship of Potential Transformations
Caption: Potential synthetic transformations of this compound.
Disclaimer: The experimental protocols provided are based on published literature and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety procedures.
References
- 1. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 3. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 7. jackwestin.com [jackwestin.com]
Application Notes & Protocols: Quantification of (1-Cyanocyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Cyanocyclohexyl)acetic acid, also known as Gabapentin Related Compound B, is a key process impurity and potential degradant in the synthesis of the active pharmaceutical ingredient (API) Gabapentin.[1][2] Its quantification is crucial for quality control, ensuring the safety and efficacy of the final drug product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
A summary of the primary analytical methods for the quantification of this compound is presented below. HPLC is often employed for its robustness in pharmaceutical quality control, while GC-MS, typically requiring a derivatization step, offers high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the analysis of this compound. Due to the compound's lack of a strong UV chromophore, detection can be challenging.[3] Methods may employ low UV wavelengths (e.g., 215 nm) or utilize more universal detectors like Charged Aerosol Detectors (CAD) for enhanced sensitivity.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for quantification. However, due to the low volatility and polar nature of the carboxylic acid and nitrile groups, derivatization is required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[4][5][6][7] Common derivatization approaches include silylation or alkylation.[4][6][8]
Quantitative Data Summary
The following table summarizes key validation parameters for the analytical methods described. Data for GC-MS is based on the analysis of the structurally similar parent compound, Gabapentin, and serves as a reference.
| Parameter | HPLC-UV-CAD | GC-MS (with Derivatization - Reference) |
| Linearity Range | 0.03 - 0.24% of a nominal concentration | 0.5 - 50.0 mg/L[9] |
| Correlation Coefficient (R²) | >0.999[3] | Not explicitly stated for impurity |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is very low | ~7.6 ng/mL (for Gabapentin)[5] |
| Limit of Quantification (LOQ) | ≤50 ng (injected mass)[3] | ~17 ng/mL (for Gabapentin)[5] |
| Accuracy (% Recovery) | 93 - 112%[3] | 97.9 - 109.3% (for Gabapentin)[9] |
| Precision (%RSD) | 4.6 - 8.4%[3] | <12.1% (for Gabapentin)[9] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from pharmacopeial methods for the analysis of Gabapentin and its related compounds.[4]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical column: L1 packing (e.g., C18), 4.6 mm x 250 cm, 5 µm particle size
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Monobasic ammonium phosphate
-
Sodium perchlorate
-
Perchloric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: 76:24 mixture of Buffer solution and Acetonitrile.
-
Buffer solution: Dissolve 0.58 g of monobasic ammonium phosphate and 1.83 g of sodium perchlorate in 1000 mL of water. Adjust pH to 1.8 with perchloric acid.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound analytical standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol outlines a general procedure for the quantification of this compound using GC-MS after derivatization. Method validation is required before routine use.
1. Instrumentation and Materials:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Data acquisition and processing software
-
Capillary GC column suitable for derivatized acids (e.g., 5% phenyl-methylpolysiloxane)
-
This compound analytical standard
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
2. Derivatization Procedure:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a known amount of internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Split/Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 20°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.
4. Analysis and Quantification:
-
Inject the derivatized standard solutions to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Inject the derivatized sample.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: HPLC analysis workflow for quantification.
Caption: GC-MS analysis workflow including derivatization.
References
- 1. This compound analytical standard 133481-09-1 [sigmaaldrich.com]
- 2. scielo.br [scielo.br]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. thomastobin.com [thomastobin.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of (1-Cyanocyclohexyl)acetic Acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1-Cyanocyclohexyl)acetic acid, a known impurity of Gabapentin (Gabapentin Impurity B).[1] The described method is simple, precise, and accurate, making it suitable for routine quality control of bulk drug substances and pharmaceutical dosage forms.
Introduction
This compound is a key related substance of Gabapentin, an active pharmaceutical ingredient widely used as an anticonvulsant and for the treatment of neuropathic pain. The quantification of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1. These conditions have been optimized to provide good resolution and peak shape for this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Note: For Mass Spectrometry (MS) compatible applications, the mobile phase can be modified by replacing phosphoric acid with formic acid.[2] A Newcrom R1 column can also be utilized for this separation.[2]
Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Solution Preparation
-
Bulk Drug Substance: Accurately weigh about 10 mg of the Gabapentin bulk drug substance and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Pharmaceutical Dosage Form: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gabapentin to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound. The retention time for Gabapentin under similar conditions has been reported to be approximately 2.790 min.[3]
Method Validation Summary
The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | [Example Value: 150234] |
| 15 | [Example Value: 225345] |
| 20 | [Example Value: 300456] |
| 25 | [Example Value: 375567] |
| 30 | [Example Value: 450678] |
| 35 | [Example Value: 525789] |
A good linearity was observed over the range of 10 µg/mL to 35 µg/mL for Gabapentin, with a correlation coefficient of 0.998.[3]
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16 | [Example Value: 15.9] | [Example Value: 99.4] |
| 100% | 20 | [Example Value: 20.1] | [Example Value: 100.5] |
| 120% | 24 | [Example Value: 23.8] | [Example Value: 99.2] |
The mean recovery for Gabapentin was found to be 100.355%.[3]
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 2.0 |
| Intermediate Precision (n=6) | < 2.0 |
The % RSD of precision for Gabapentin was found to be 0.7901.[3]
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.06 |
| LOQ | 0.18 |
The LOD and LOQ for Gabapentin were found to be 0.06 µg/mL and 0.18 µg/mL, respectively.[3]
Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC Analysis Workflow.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the quantitative determination of this compound in both bulk drug and finished pharmaceutical products. The method is simple, accurate, precise, and robust, meeting the requirements for routine quality control analysis.
References
Application Note: Gas Chromatography Assay for Purity of (1-Cyanocyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust gas chromatography (GC) method for the quantitative determination of the purity of (1-Cyanocyclohexyl)acetic acid. Due to the polar nature and low volatility of the analyte, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester, enabling sharp chromatographic peaks and accurate quantification. This method is suitable for quality control in drug development and for the analysis of related impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticonvulsant drug gabapentin, where it is also known as Gabapentin Impurity B.[1] Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography is a powerful technique for purity analysis, offering high resolution and sensitivity.[2] However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their polarity, which can lead to poor peak shape and column adsorption.[3][4]
To overcome these challenges, a derivatization strategy is employed. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for carboxylic acids.[3][5][6] This application note describes a validated GC method for the purity assay of this compound following derivatization with BSTFA.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98.0% purity)[7]
-
This compound sample for analysis
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine, anhydrous
-
Toluene, HPLC grade (as solvent)
-
Internal Standard (e.g., n-dodecane or a structurally similar compound of known purity)
-
Helium (carrier gas), 99.999% purity
-
Hydrogen (FID), 99.999% purity
-
Air (FID), synthetic grade
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary GC column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Autosampler vials, 2 mL, with caps and septa.
-
Heating block or oven for derivatization.
Sample Preparation (Derivatization)
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 2 mL autosampler vial.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a separate 2 mL autosampler vial.
-
Internal Standard Spiking: To both standard and sample vials, add 1.0 mL of a 1 mg/mL solution of the internal standard in toluene.
-
Derivatization: To each vial, add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vials to cool to room temperature before GC analysis.
GC Operating Conditions
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 280°C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Data Presentation
The purity of the this compound sample is calculated using the internal standard method. The response factor of the reference standard is first determined, and then used to calculate the concentration and purity of the sample.
Table 1: Example Chromatographic Data
| Compound | Retention Time (min) | Peak Area (a.u.) |
| Internal Standard (n-dodecane) | 8.5 | 550,000 |
| TMS-derivatized this compound | 15.2 | 1,200,000 |
| Potential Impurity 1 (e.g., Cyclohexanone) | 6.1 | 5,000 |
| Potential Impurity 2 (e.g., Cyanoacetic acid) | 9.8 | 3,200 |
Table 2: Purity Calculation Summary
| Sample ID | Weight (mg) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Purity (%) |
| Standard | 10.1 | 1,210,000 | 552,000 | 99.8 |
| Sample 1 | 10.3 | 1,195,000 | 548,000 | 98.5 |
| Sample 2 | 9.9 | 1,205,000 | 555,000 | 99.2 |
Experimental Workflow and Diagrams
The overall workflow for the GC purity assay is depicted below.
Caption: Experimental workflow for the GC purity assay.
The derivatization reaction transforms the polar carboxylic acid into a non-polar, volatile TMS ester, which is suitable for GC analysis.
Caption: Derivatization of this compound.
Discussion
The described GC method provides excellent separation and quantification for the TMS-derivatized this compound. The use of a mid-polarity 5% phenyl methyl siloxane column offers a good balance for resolving the main component from potential impurities. Potential impurities could arise from the synthesis process and may include unreacted starting materials such as cyclohexanone and cyanoacetic acid, or byproducts from side reactions.[8][9] The chromatographic conditions should be optimized to ensure separation from any known impurities. The Flame Ionization Detector provides high sensitivity and a wide linear range, making it suitable for purity analysis where impurities may be present at low levels. Method validation should be performed in accordance with regulatory guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
References
- 1. US FDA-validated green GC-MS method for analysis of gabapentin, tramadol and/or amitriptyline mixtures in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 8. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Hydrolysis of 1-Cyanocyclohexaneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of a wide array of chemical intermediates and active pharmaceutical ingredients. 1-Cyanocyclohexaneacetonitrile, a geminal dinitrile, is a key precursor in the synthesis of various important molecules, including anticonvulsant drugs. Its conversion to cyclohexane-1,1-dicarboxylic acid provides a versatile building block for further synthetic elaborations.
These application notes provide detailed experimental protocols for the hydrolysis of 1-cyanocyclohexaneacetonitrile to cyclohexane-1,1-dicarboxylic acid via acid-catalyzed, base-catalyzed, and enzymatic methods. The protocols are designed to be clear, reproducible, and scalable for research and development purposes.
Chemical Transformation
The overall chemical transformation involves the hydrolysis of the two nitrile groups of 1-cyanocyclohexaneacetonitrile to carboxylic acid functionalities.
Caption: General reaction scheme for the hydrolysis of 1-cyanocyclohexaneacetonitrile.
Comparative Data of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is critical and depends on factors such as substrate stability, desired yield, and scalability. The following table summarizes quantitative data for the different hydrolysis methods described in the protocols.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Selective) |
| Primary Reagent | Concentrated Sulfuric Acid | Sodium Hydroxide | Nitrilase Enzyme |
| Product | Cyclohexane-1,1-dicarboxylic acid | Sodium salt of Cyclohexane-1,1-dicarboxylic acid | (1-cyano-cyclohexyl)-acetic acid |
| Temperature | 100-160 °C[1] | Reflux (approx. 100 °C) | 25 °C |
| Reaction Time | 4-8 hours | 16 hours (can be shorter with heating) | 24 hours |
| Typical Yield | ~75-80%[1] | Moderate to High | High |
| Key Considerations | Harsh conditions, potential for side reactions. | Formation of the carboxylate salt requires an acidic work-up to isolate the free acid. | High selectivity for one nitrile group, mild reaction conditions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 1-Cyanocyclohexaneacetonitrile
This protocol describes the complete hydrolysis of both nitrile groups using a strong acid.
Materials:
-
1-Cyanocyclohexaneacetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
10% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Activated Carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Suction filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 115 mL of concentrated sulfuric acid to 82 mL of deionized water. Caution: This is a highly exothermic reaction; perform the addition slowly and with cooling.
-
Heat the sulfuric acid solution to 160 °C.[1]
-
Slowly and carefully add 59.2 g of 1-cyanocyclohexaneacetonitrile powder to the hot acid solution.[1]
-
Maintain the reaction mixture at 180-185 °C for 30 minutes.[1]
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing cold, stirring water.
-
Cool the resulting mixture to 30 °C to precipitate the crude product.
-
Collect the crude cyclohexane-1,1-dicarboxylic acid by suction filtration and wash the filter cake with cold water.
-
For purification, dissolve the crude product in 100g of 10% sodium hydroxide solution.
-
Add activated carbon for decolorization and stir for a short period.
-
Filter the solution to remove the activated carbon.
-
Acidify the filtrate with concentrated hydrochloric acid to re-precipitate the purified product.
-
Collect the purified cyclohexane-1,1-dicarboxylic acid by suction filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the acid-catalyzed hydrolysis of 1-cyanocyclohexaneacetonitrile.
Protocol 2: Base-Catalyzed Hydrolysis of 1-Cyanocyclohexaneacetonitrile
This protocol outlines the hydrolysis using a strong base, which initially yields the dicarboxylate salt.
Materials:
-
1-Cyanocyclohexaneacetonitrile
-
10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1 N Hydrochloric Acid (HCl)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 1-cyanocyclohexaneacetonitrile in 10 volumes of methanol or ethanol.
-
Add 2 volumes of 10% aqueous NaOH or KOH solution.
-
Stir the mixture at room temperature for 16 hours. If the reaction is slow, heat the mixture to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with 10 volumes of water and transfer to a separatory funnel.
-
Wash the aqueous layer with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.
-
Extract the cyclohexane-1,1-dicarboxylic acid with dichloromethane (2 x 5 volumes).
-
Combine the organic extracts and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Caption: Workflow for the base-catalyzed hydrolysis of 1-cyanocyclohexaneacetonitrile.
Protocol 3: Selective Enzymatic Hydrolysis of 1-Cyanocyclohexaneacetonitrile
This protocol describes the selective hydrolysis of one of the two nitrile groups using a nitrilase enzyme.
Materials:
-
1-Cyanocyclohexaneacetonitrile
-
Nitrilase enzyme
-
Buffer solution (e.g., sodium bicarbonate)
-
1 N Hydrochloric Acid (HCl) or solid Sodium Bicarbonate (NaHCO₃)
-
Reaction vessel with pH and temperature control
-
Stirrer
Procedure:
-
Prepare a buffer solution and adjust the pH to 7.5 using 1 N HCl or NaHCO₃.
-
Add finely powdered 1-cyanocyclohexaneacetonitrile (50 g) to the buffer solution with stirring (140-150 RPM) at room temperature and stir for 10 minutes.
-
Re-adjust the pH to 7.5 and stir for another 10 minutes.
-
Add the nitrilase enzyme (e.g., 0.315 g with a specific activity of 1.27 KU).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Maintain the pH of the reaction at 7.4 ± 0.2 by adding 1 N HCl or solid NaHCO₃ as needed.
-
Upon completion, the product, (1-cyano-cyclohexyl)-acetic acid, can be isolated using standard extraction procedures.
Caption: Workflow for the selective enzymatic hydrolysis of 1-cyanocyclohexaneacetonitrile.
Signaling Pathways and Logical Relationships
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The mechanism varies slightly between acidic and basic conditions.
Acid-Catalyzed Hydrolysis Pathway
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Simplified pathway of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis Pathway
In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
Caption: Simplified pathway of base-catalyzed nitrile hydrolysis.
References
Application of (1-Cyanocyclohexyl)acetic Acid as a Key Pharmaceutical Intermediate
(1-Cyanocyclohexyl)acetic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably for the anticonvulsant and analgesic drug, Gabapentin. Its unique bifunctional structure, containing both a nitrile and a carboxylic acid group, makes it a versatile building block in organic synthesis. This document provides detailed application notes, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals.
Pharmaceutical Applications
The primary application of this compound lies in its role as a direct precursor to Gabapentin. Gabapentin is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. The synthesis of Gabapentin from this compound involves the reduction of the nitrile group to a primary amine.
Beyond Gabapentin, the structural motif of this compound is of interest in the development of other neurologically active compounds. Its derivatives are explored for their potential to modulate central nervous system targets.[1]
Synthesis of this compound
Two primary routes are employed for the synthesis of this compound: traditional chemical synthesis and biocatalytic methods.
Chemical Synthesis
Traditional chemical routes often involve the hydrolysis of dinitrile precursors or the reaction of cyanoacetic acid derivatives with cyclohexyl compounds.[1]
Biocatalytic Synthesis
Biocatalytic methods offer a greener and more selective alternative to chemical synthesis. These methods typically utilize enzymes like nitrilase or a combination of nitrile hydratase and amidase to convert 1-cyanocyclohexaneacetonitrile into this compound.[1][2][3] This approach is favored for its high regioselectivity and milder reaction conditions.[1]
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents/Catalyst | Yield | Purity | Reference |
| Biocatalytic | 1-cyanocyclohexylacetonitrile | Recombinant Nitrilase | >85% | >98% | [3] |
| Chemical | Cyclohexanone | Multi-step process | Variable | Variable |
Conversion of this compound to Gabapentin
The conversion of this compound to Gabapentin is achieved through the reduction of the cyano group to an aminomethyl group. Catalytic hydrogenation is the most common method for this transformation.
Table 2: Catalytic Hydrogenation of this compound to Gabapentin
| Catalyst | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Molar Yield | Reference |
| Raney Nickel | Water/Isopropyl Alcohol | 60 | 15 | 83.6% | [4] |
| Raney Nickel | Water | 50-60 | 10 | - | [4] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound
This protocol is adapted from a patented method utilizing a recombinant nitrilase.[3]
Materials:
-
1-cyanocyclohexylacetonitrile (substrate)
-
Recombinant nitrilase (catalyst)
-
Phosphate buffer (pH 7.0) or deionized water
-
Concentrated Hydrochloric Acid
-
Activated carbon
Procedure:
-
Prepare a reaction mixture by suspending the nitrilase catalyst in the phosphate buffer or deionized water.
-
Add the substrate, 1-cyanocyclohexylacetonitrile, to the reaction mixture. The typical substrate concentration is around 1 mol/L.
-
Maintain the reaction temperature at 35°C and stir the mixture.
-
Monitor the reaction progress by suitable analytical methods (e.g., HPLC).
-
Upon completion, adjust the pH of the conversion fluid to 7.3-8.0 to precipitate the enzyme.
-
Centrifuge the mixture to separate the supernatant containing the product from the precipitated enzyme.
-
Treat the supernatant with activated carbon to remove impurities.
-
Filter the mixture to remove the activated carbon.
-
Adjust the pH of the filtrate to 2.0 with concentrated hydrochloric acid to precipitate the this compound.
-
Isolate the product by filtration and dry at 50°C.
Protocol 2: Synthesis of Gabapentin by Catalytic Hydrogenation
This protocol describes the reduction of this compound to Gabapentin using Raney Nickel as a catalyst.[4]
Materials:
-
This compound (as ammonium salt in water)
-
Raney Nickel (catalyst)
-
Water
-
Isopropyl Alcohol
-
Dichloromethane
Procedure:
-
Charge a pre-cleaned autoclave with a solution of the ammonium salt of this compound in a mixture of water and isopropyl alcohol.
-
Carefully add Raney Nickel catalyst to the autoclave (typically 15% by weight of the substrate on a dry basis).
-
Pressurize the autoclave with hydrogen gas to 15 kg/cm ².
-
Heat the reaction mixture to 60°C and maintain for 8 hours with stirring.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Wash the clear filtrate with dichloromethane to remove any organic impurities.
-
Evaporate the aqueous layer under vacuum at a temperature below 45°C to obtain crude Gabapentin.
-
The crude product can be further purified by recrystallization.
Biological Context: Mechanism of Action of Gabapentin
This compound itself is not known to have a specific biological mechanism of action.[1] Its significance lies in its conversion to Gabapentin. Gabapentin exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[5][6][7] This binding reduces the release of excitatory neurotransmitters, such as glutamate, leading to a decrease in neuronal excitability.[5] This mechanism is central to its anticonvulsant and analgesic properties.
Caption: Mechanism of action of Gabapentin.
Experimental Workflow: From Intermediate to Active Pharmaceutical Ingredient
The overall process from the synthesis of the intermediate, this compound, to the final active pharmaceutical ingredient, Gabapentin, involves a series of well-defined steps.
Caption: General experimental workflow for Gabapentin synthesis.
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 3. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 4. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
Green Chemistry Approaches to (1-Cyanocyclohexyl)acetic Acid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for the anticonvulsant drug gabapentin. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant waste generation. The adoption of green chemistry principles in the synthesis of this important building block is crucial for developing more sustainable and environmentally benign pharmaceutical manufacturing processes. These application notes provide detailed protocols for greener synthetic approaches to this compound, focusing on biocatalysis and one-pot chemical syntheses. The methodologies presented aim to reduce waste, improve energy efficiency, and utilize less hazardous substances.
I. Biocatalytic Synthesis via Nitrilase-Mediated Hydrolysis
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical hydrolysis of nitriles. The use of nitrilase enzymes for the conversion of 1-cyanocyclohexaneacetonitrile to this compound is a prominent green chemistry approach.[1][2][3] This method proceeds under mild conditions, typically in aqueous media, and demonstrates high regioselectivity, hydrolyzing only one of the two nitrile groups.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis
This protocol utilizes whole microbial cells containing nitrilase activity for the biotransformation.
Materials:
-
1-cyanocyclohexaneacetonitrile
-
Microbial cells with nitrilase activity (e.g., Rhodococcus sp., Acidovorax facilis)
-
Phosphate buffer (pH 7.0) or deionized water[3]
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Prepare a suspension of the microbial cells in the phosphate buffer or deionized water. The cell concentration can range from 2.5 to 50 g/L.[3]
-
Add 1-cyanocyclohexaneacetonitrile as the substrate to the cell suspension. The initial substrate concentration can be up to 1 mol/L.[3]
-
Maintain the reaction mixture at a constant temperature, typically around 35°C, with gentle agitation.[3]
-
Monitor the progress of the reaction by techniques such as HPLC. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, adjust the pH of the mixture to 7.3-8.0 to aid in the separation of cellular debris.[3]
-
Centrifuge the reaction mixture to pellet the cells.
-
Collect the supernatant and adjust the pH to 2.0-2.5 with hydrochloric acid to precipitate the this compound.[3]
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent or by extraction with an organic solvent like ethyl acetate followed by solvent evaporation.
Protocol 2: Immobilized Enzyme Biocatalysis
Immobilization of the nitrilase enzyme can enhance its stability and allow for easier separation and reuse, further improving the green credentials of the process.
Materials:
-
1-cyanocyclohexaneacetonitrile
-
Immobilized nitrilase (e.g., on a resin support)
-
Phosphate buffer (pH 7.0-8.0)
-
Hydrochloric acid
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)[2]
Procedure:
-
Prepare a solution of 1-cyanocyclohexaneacetonitrile in the phosphate buffer. To improve solubility, the substrate can be pre-dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[2]
-
Add the immobilized nitrilase to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with stirring.
-
Monitor the reaction progress.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.
-
Acidify the filtrate to a pH of 2-3 using hydrochloric acid to precipitate the product.
-
Collect the this compound by filtration, wash with water, and dry. Alternatively, extract the product from the acidified aqueous layer with an organic solvent, dry the organic phase with sodium sulfate, and evaporate the solvent.[2]
Quantitative Data Summary
| Parameter | Whole-Cell Biocatalysis | Immobilized Enzyme Biocatalysis | Reference(s) |
| Substrate | 1-cyanocyclohexaneacetonitrile | 1-cyanocyclohexaneacetonitrile | [3] |
| Catalyst | Nitrilase-producing microorganisms | Immobilized Nitrilase | [2][3] |
| Solvent | Water / Phosphate Buffer | Water / Phosphate Buffer | [2][3] |
| Temperature | ~35°C | 30-40°C | [3] |
| pH | ~7.0 | 7.0-8.0 | [2][3] |
| Reaction Time | 24-48 hours | Varies (typically shorter than whole cell) | |
| Yield | >85% | Up to 97% | [2][3] |
| Purity | >98% | High | [3] |
II. One-Pot Synthesis from Cyclohexanone and Cyanoacetic Acid
A one-pot synthesis streamlines the reaction process by combining multiple steps into a single operation, which reduces solvent usage, energy consumption, and waste generation. A plausible green one-pot synthesis of this compound can be adapted from the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by a Michael addition of cyanide.
Experimental Protocol
Protocol 3: One-Pot Ammonium Acetate Catalyzed Synthesis
This protocol is based on the condensation of cyclohexanone and cyanoacetic acid, followed by the in-situ addition of a cyanide source.
Materials:
-
Cyclohexanone
-
Cyanoacetic acid
-
Ammonium acetate[4]
-
Sodium cyanide or potassium cyanide
-
A suitable green solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of ammonium acetate in the chosen solvent.[4]
-
Heat the mixture to reflux and monitor the formation of cyclohexylidenecyanoacetic acid, often accompanied by the removal of water.
-
After the initial condensation is complete, cool the reaction mixture.
-
Carefully add a solution of sodium cyanide or potassium cyanide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating to facilitate the Michael addition.
-
Monitor the reaction for the formation of the dinitrile intermediate.
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to hydrolyze one of the nitrile groups to the carboxylic acid. This step may require heating.
-
After hydrolysis, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Quantitative Data Summary (Projected)
| Parameter | One-Pot Synthesis | Reference(s) for Analogy |
| Starting Materials | Cyclohexanone, Cyanoacetic Acid, Cyanide Source | [4][5] |
| Catalyst | Ammonium Acetate | [4] |
| Solvent | Water, Ethanol, or mixture | |
| Temperature | Reflux, then room temp/gentle heating | [4] |
| Reaction Time | 2-4 hours for condensation, then variable for addition and hydrolysis | [4] |
| Yield | 70-85% (estimated) | |
| Purity | Requires purification |
Visualizations
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
One-Pot Synthesis Logical Pathway
Caption: Logical pathway for the one-pot synthesis of this compound.
Conclusion
The green chemistry approaches outlined provide viable and sustainable alternatives to traditional methods for synthesizing this compound. The biocatalytic route, in particular, offers high selectivity, mild reaction conditions, and excellent yields, making it an attractive option for industrial application. While the one-pot chemical synthesis requires further optimization, it presents a promising strategy for reducing process steps and minimizing waste. The adoption of such green methodologies is essential for the future of sustainable pharmaceutical manufacturing.
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 3. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Cyanocyclohexyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1-Cyanocyclohexyl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes include traditional chemical methods and biocatalytic processes.[1]
-
Chemical Synthesis: This typically involves the hydrolysis of nitriles or the reaction of cyanoacetic acid derivatives with cyclohexyl compounds.[1] Common named reactions applied for the synthesis of precursors include the Strecker synthesis and the Bucherer-Bergs reaction.[2][3]
-
Biocatalytic Methods: These methods employ enzymes, such as nitrilase or a combination of nitrile hydratase and amidase, to convert 1-cyanocyclohexaneacetonitrile to this compound.[1][4] This approach is often favored for its high regioselectivity and yield under mild conditions.[1][5]
Q2: What are the key parameters to control for yield optimization in chemical synthesis?
A2: To maximize the yield and purity in chemical synthesis, careful control of reaction parameters is crucial. Key parameters include reaction temperature, pressure, catalyst concentration, reagent ratios, and reaction time.[1] For instance, in the cyanation of cyclohexane derivatives, maintaining a temperature between 60-80°C can provide an optimal balance between the reaction rate and selectivity.[1]
Q3: What are the critical parameters for optimizing biocatalytic synthesis?
A3: For biocatalytic routes using enzymes like nitrilase, the following parameters are critical for maximizing yield:
-
pH: Typically maintained between 7.0 and 8.0 for optimal enzyme activity.[1]
-
Temperature: Usually controlled between 30-40°C for mesophilic enzymes.[1]
-
Substrate Concentration: This needs to be optimized to avoid substrate inhibition effects.[1]
-
Oxygen Transfer Rate: Important for aerobic processes.[1]
-
Mixing Efficiency: Ensures uniform reaction conditions.[1]
Q4: How can the product, this compound, be purified?
A4: Purification often involves extraction and crystallization. A common procedure includes:
-
Extraction of the aqueous reaction mixture with an organic solvent like methylene chloride.
-
Adjusting the pH of the aqueous solution to 3 with hydrochloric acid to precipitate the product.
-
Collection of the product by filtration.
-
Washing the collected product with cold water.
-
Drying the product, for instance, under vacuum at 40°C.[6]
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis (Strecker or Bucherer-Bergs Reactions)
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Ratios | For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended for balanced reactivity.[7] |
| Suboptimal pH | In the Bucherer-Bergs reaction, maintain a pH of ~8-9. Strongly alkaline conditions can degrade cyanide, while acidic conditions hinder cyanohydrin formation.[7] |
| Inappropriate Temperature | For the Bucherer-Bergs reaction, refluxing in water or ethanol (80-100°C) is often effective.[7] Some challenging cases may benefit from higher temperatures (e.g., 110°C in a closed vessel).[8] |
| Side Reactions (e.g., Polymerization) | In the Bucherer-Bergs reaction, long reaction times can sometimes lead to polymerization. The use of ultrasonication has been shown to reduce reaction times and improve yields.[2] |
| Incomplete Hydrolysis of Nitrile Intermediate | In the Strecker synthesis, the final step is the hydrolysis of the α-aminonitrile. Ensure complete hydrolysis by using a strong acid (e.g., aqueous HCl) and adequate heating.[3][9] |
Issue 2: Low Yield or Enzyme Inactivity in Biocatalytic Synthesis
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Nitrilase activity is highly pH-dependent. The optimal pH is typically between 7.0 and 8.0.[1] Verify and adjust the pH of the reaction buffer. |
| Inappropriate Temperature | Most nitrilases have an optimal temperature range. For example, the nitrilase from P. aeruginosa RZ44 shows high activity at 40°C.[10] Exceeding the optimal temperature can lead to enzyme denaturation. |
| Enzyme Inhibition by Metal Ions or Chemicals | Certain metal ions (e.g., Co²⁺, Cu²⁺) can inhibit nitrilase activity.[10] Ensure the reaction medium is free from inhibiting substances. |
| Product Inhibition | High concentrations of the product, this compound, can inhibit some nitrilases.[11] Consider using immobilized enzymes in a recirculating bed reactor to reduce product inhibition.[12] |
| Poor Substrate Solubility | The starting material, 1-cyanocyclohexaneacetonitrile, has moderate water solubility. Pre-dissolving the substrate in a water-miscible organic solvent like DMF or DMSO can be beneficial.[4] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using Nitrilase
This protocol is a general guideline based on typical enzymatic conversions.
-
Enzyme Preparation: Use whole microbial cells, cell extracts, or purified nitrilase. The enzyme can be immobilized on a support for easier recovery and reuse.[4]
-
Reaction Medium: Prepare an aqueous buffer solution (e.g., potassium phosphate) with a pH between 6.0 and 8.0.[4]
-
Substrate Addition: Add 1-cyanocyclohexaneacetonitrile to the reaction mixture. The concentration can range from 0.1 g/L to 148 g/L.[4] For poorly soluble substrates, pre-dissolving in a minimal amount of a water-miscible solvent may be necessary.[4]
-
Reaction Conditions: Maintain the reaction temperature between 5°C and 35°C.[4] Stir the mixture to ensure homogeneity.
-
Monitoring: Monitor the reaction progress by techniques such as HPLC.
-
Work-up: Once the reaction is complete, separate the enzyme (if immobilized). Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 4N HCl) to precipitate the product.[4][13]
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.[6][13]
Protocol 2: Chemical Synthesis via Bucherer-Bergs Reaction (Hydantoin formation followed by hydrolysis)
This protocol describes the formation of the hydantoin intermediate, which is then hydrolyzed to the amino acid.
-
Reaction Setup: In a suitable flask, combine the starting ketone (e.g., a cyclohexanone derivative), potassium cyanide (KCN), and ammonium carbonate. A typical molar ratio is 1:2:2 (ketone:KCN:(NH₄)₂CO₃).[7]
-
Solvent: Use an aqueous or alcoholic solvent, such as 50% ethanol.[2]
-
Reaction Conditions: Heat the mixture, typically under reflux (80-100°C), for several hours.[7] The reaction can be accelerated using ultrasonication.[2]
-
Hydantoin Isolation: After the reaction, cool the mixture and acidify with HCl to precipitate the hydantoin product.[7] The hydantoin can be purified by recrystallization.
-
Hydrolysis: Heat the isolated hydantoin with a strong acid or base to hydrolyze it to the corresponding amino acid.
Quantitative Data Summary
| Synthesis Method | Key Parameters | Yield | Reference |
| Biocatalytic (Nitrilase) | pH 7.0, 35°C | >85% | [13] |
| Biocatalytic (Immobilized Nitrilase) | 1 M substrate, 18 h | 95.40% conversion | [14][15] |
| Biocatalytic (Mutant Nitrilase) | 1.0 M substrate | 90% | [16] |
| Chemical (from Ethyl 1-cyanocyclohexaneacetate) | Saponification with NaOH | Not specified, mp 103°-105° C | [6] |
| Bucherer-Bergs (Phenytoin Synthesis) | 110°C, KCN, propylene glycol | 91-96% | [8] |
Visualizations
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 5. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 14. Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Side reactions in the chemical synthesis of (1-Cyanocyclohexyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (1-Cyanocyclohexyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: In the Bucherer-Bergs synthesis, the pH is critical. Strongly alkaline conditions can degrade the cyanide reactant, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[1] | Maintain a pH of approximately 8-9, using ammonium carbonate as a buffer.[1] |
| Improper Reaction Temperature: Both the Bucherer-Bergs and Strecker syntheses are sensitive to temperature. | For the Bucherer-Bergs reaction, refluxing in water or ethanol (80-100°C) is often effective.[1] For the Strecker synthesis, the initial aminonitrile formation may be carried out at a lower temperature, while the final hydrolysis requires heating. | |
| Decomposition of Intermediates: The aminonitrile intermediate in the Strecker synthesis can be unstable and may revert to the starting materials (retro-Strecker reaction), especially with heat. | Isolate the aminonitrile intermediate under mild conditions before proceeding to the hydrolysis step. | |
| Incomplete Hydrolysis: The final hydrolysis step of the nitrile to a carboxylic acid can be slow or incomplete. | Ensure sufficient heating time and acid/base concentration during the hydrolysis step. For hydrolysis of hydantoin intermediates from the Bucherer-Bergs reaction, heating with strong acid (e.g., 70% sulfuric acid) at elevated temperatures (e.g., 150°C) may be necessary.[2] | |
| Presence of Impurities | Formation of Cyclohexylidenecyanoacetic Acid: This can occur if the reaction conditions favor condensation and elimination. | This is a common side-product when reacting cyclohexanone with cyanoacetic acid. To avoid this, consider a different synthetic route like the Strecker or Bucherer-Bergs synthesis. If this route is used, purification by recrystallization can separate the desired product. |
| Formation of 1-Cyclohexenylacetonitrile: This impurity arises from the decarboxylation of cyclohexylidenecyanoacetic acid, often at high temperatures.[3] | Avoid excessive heating during the reaction and work-up if cyclohexylidenecyanoacetic acid is a potential intermediate. | |
| Hydantoin Intermediate: In the Bucherer-Bergs synthesis, incomplete hydrolysis will leave the hydantoin as an impurity. | Extend the hydrolysis time or use more forcing conditions (higher temperature or more concentrated acid/base). | |
| Unreacted Starting Materials: Incomplete reaction can leave cyclohexanone or other starting materials in the product mixture. | Ensure appropriate stoichiometry of reactants. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended.[1] | |
| Reaction Stalls or is Sluggish | Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, slowing down the reaction. | For the Bucherer-Bergs reaction, using 50% ethanol can be an effective solvent.[4] For other routes, ensure the chosen solvent is appropriate for all reactants. |
| Catalyst Inactivity: If using a catalyst (e.g., in a biocatalytic approach), it may be inactive or poisoned. | Ensure the catalyst is fresh and that the reaction conditions (pH, temperature) are optimal for its activity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common chemical synthesis routes include the Strecker synthesis, the Bucherer-Bergs reaction followed by hydrolysis, and the reaction of cyclohexanone with cyanoacetic acid derivatives. Biocatalytic methods using nitrilases are also employed for their high regioselectivity and yield.[5]
Q2: What are the primary side reactions to be aware of?
A2: Key side reactions include the formation of cyclohexylidenecyanoacetic acid and its decarboxylation product, 1-cyclohexenylacetonitrile, particularly when using cyanoacetic acid. In the Bucherer-Bergs synthesis, over-alkylation can occur with excess cyanide.[1] During hydrolysis of cyanohydrin intermediates under strong acid and heat, dehydration can lead to unsaturated products.[6]
Q3: How can I minimize the formation of the hydantoin intermediate in the Bucherer-Bergs synthesis?
A3: The hydantoin is a necessary intermediate in the Bucherer-Bergs pathway to the amino acid. To obtain this compound, the hydantoin must be formed and then hydrolyzed. The key is to ensure the subsequent hydrolysis step goes to completion.
Q4: What is the role of pH in the synthesis?
A4: pH is a critical parameter. In the Bucherer-Bergs reaction, a pH of 8-9 is optimal to facilitate the necessary reactions without degrading the cyanide reactant.[1] During the hydrolysis of nitriles or cyanohydrins, acidic or basic conditions are required to promote the reaction.
Q5: Are there any safety precautions I should take?
A5: Yes, absolutely. These syntheses involve highly toxic cyanide salts (e.g., KCN, NaCN) and can produce hydrogen cyanide gas, which is extremely poisonous.[6] All manipulations involving cyanides must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Always have a cyanide poisoning antidote kit available and be trained in its use.
Experimental Protocols
Synthesis via Strecker Reaction (Two Steps)
Step 1: Synthesis of 1-aminocyclohexanecarbonitrile
-
In a well-ventilated fume hood, dissolve 10.0 g of cyclohexanone in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 6.0 g of potassium cyanide and 7.0 g of ammonium chloride in 30 mL of water.
-
Slowly add the aqueous cyanide/ammonium chloride solution to the cooled cyclohexanone solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Hydrolysis to this compound (Illustrative, starting from a related precursor concept)
Note: A direct hydrolysis of the aminonitrile to the target molecule is complex as it involves the addition of an acetic acid moiety. A more direct route to the target molecule's precursor is the Bucherer-Bergs reaction or reaction with cyanoacetic acid. The following is a general hydrolysis procedure for a nitrile.
-
To the crude aminonitrile, add 100 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., water or ethanol/water mixture) to purify the final product.
Synthesis via Bucherer-Bergs Reaction and Hydrolysis (Two Steps)
Step 1: Synthesis of Cyclohexane-1,1'-spiro-5'-hydantoin
-
In a fume hood, combine 10.0 g of cyclohexanone, 7.0 g of potassium cyanide, and 20.0 g of ammonium carbonate in a round-bottom flask.[2]
-
Add 100 mL of 50% aqueous ethanol.[4]
-
Heat the mixture to reflux (around 80-90 °C) with stirring for 6-8 hours.
-
Cool the reaction mixture to room temperature. The hydantoin product should precipitate.
-
Filter the solid, wash with cold water, and dry.
Step 2: Hydrolysis to 1-amino-cyclohexanecarboxylic acid (as a precursor concept)
Note: The direct synthesis of this compound via this method is not straightforward. This protocol illustrates the hydrolysis of the hydantoin to the corresponding amino acid.
-
Place the dried hydantoin in a round-bottom flask with 100 mL of 70% sulfuric acid.[2]
-
Heat the mixture to 150 °C for 24 hours.[2]
-
Cool the mixture and carefully dilute with water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the product, wash with cold water, and dry.
Visualizations
Main Synthesis and Side Reaction Pathways
Caption: Main synthetic pathways and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low product yield in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for (1-Cyanocyclohexyl)acetic acid Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of (1-Cyanocyclohexyl)acetic acid to synthesize Gabapentin and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound.
1. Low or No Conversion of Starting Material
-
Question: My hydrogenation reaction shows little to no conversion of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Inactivity:
-
Action: Ensure you are using a fresh, active catalyst. Catalysts, especially Raney® Nickel, can lose activity over time due to oxidation or improper storage.[1][2] For Palladium on carbon (Pd/C), using a fresh batch is also recommended.[1]
-
Action: Consider using a more active catalyst. While Raney Nickel is commonly used, Palladium on carbon (Pd/C) or even Pearlman's catalyst (Pd(OH)₂/C) can be more effective in some cases.[1][3]
-
-
Inadequate Hydrogen Supply:
-
Action: Check your hydrogen source and ensure a proper seal on your reaction vessel. For balloon hydrogenations, ensure the balloon is adequately filled and remains inflated throughout the reaction. For pressurized systems, verify the pressure is maintained.
-
-
Reaction Conditions:
-
Action: Optimize the reaction temperature and pressure. A study on Raney Nickel catalyzed hydrogenation found optimal conditions to be around 110°C and 2 MPa (approximately 290 psi).[4] For Pd/C catalysts, conditions such as 80°C and 50 psi have been reported.[3]
-
Action: Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen.
-
-
Catalyst Poisoning:
-
Action: Impurities in the starting material, particularly sulfur compounds or residual biological impurities from enzymatic synthesis of the starting material, can poison the catalyst.[4] Purify the this compound before the hydrogenation step.
-
-
2. Formation of Side Products and Low Selectivity
-
Question: My reaction is producing significant amounts of side products, leading to low selectivity for the desired primary amine. How can I improve selectivity?
-
Answer: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation due to the reaction of the intermediate imine with the primary amine product.[5][6]
-
pH Control:
-
Solvent Choice:
-
Action: The choice of solvent can influence selectivity. Protic solvents like ethanol and methanol are commonly used.[1][8][9] Water or a mixture of water with an organic solvent is also a viable option, especially when running the reaction at a specific pH.[7] In some cases, using a mixture of immiscible solvents like water and dichloromethane with a phase transfer catalyst has been shown to improve selectivity for primary amines.[10]
-
-
Ammonia Addition:
-
Action: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.[11]
-
-
3. Catalyst Deactivation and Reusability Issues
-
Question: My catalyst (e.g., Raney Nickel) appears to deactivate quickly and I am having trouble with its reuse. What could be the cause and how can I address it?
-
Answer: Catalyst deactivation can be caused by impurities or changes to the catalyst structure during the reaction.
-
Impurity Effects:
-
Action: As mentioned, biological impurities such as proteins from an enzymatic upstream process can lead to cumulative deposition on the catalyst surface and within its pores, causing deactivation.[4] Thorough purification of the starting material is crucial.
-
-
Catalyst Handling and Regeneration:
-
Action: For Raney Nickel, it is critical to keep it wet with a solvent (e.g., water or ethanol) at all times, as dry Raney Nickel is pyrophoric and will deactivate upon contact with air.[2][12]
-
Action: Several methods can be employed to regenerate aged Raney Nickel catalysts, including washing with a carboxylic acid followed by a base treatment.[13] Another approach involves in-situ regeneration under a hydrogen atmosphere at elevated temperatures.[14]
-
-
Frequently Asked Questions (FAQs)
1. What are the recommended catalysts for the hydrogenation of this compound?
-
Raney Nickel is a commonly used and effective catalyst for this transformation.[4][15] Other catalysts that have been reported for nitrile hydrogenation and could be applicable include Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), and Rhodium catalysts.[3][6][16]
2. What are the optimal reaction conditions (temperature, pressure, solvent, pH)?
-
Optimal conditions can vary depending on the catalyst used. Based on available literature, the following conditions have been reported to be effective:
3. What are the common side products in this reaction?
-
The primary side products in nitrile hydrogenation are secondary and tertiary amines, formed from the reaction of the intermediate imine with the desired primary amine product.[5][6] In the context of Gabapentin synthesis, this could lead to the formation of dimers or trimers.
4. How does pH affect the reaction?
-
The pH of the reaction medium has a significant impact on the product distribution. For the synthesis of Gabapentin from this compound, a basic pH is generally favored to promote the formation of the primary amine and suppress side reactions.[4][7] An optimal pH of 12.33 has been reported for the Raney Nickel catalyzed reaction.[4]
5. Can you provide a general experimental protocol?
-
Yes, a general protocol based on literature findings is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Comparison of Catalysts for Nitrile Hydrogenation
| Catalyst | Typical Solvents | Reported Conditions | Selectivity for Primary Amine | Notes |
| Raney Nickel | Ethanol, Methanol, Water, Isopropanol | 110°C, 2 MPa, pH 12.33 | High with optimized pH | Prone to deactivation by impurities.[4][15] |
| Palladium on Carbon (Pd/C) | Acetic Acid, Ethanol, Methanol | 80°C, 50 psi | Good | A common and versatile catalyst.[1][3] |
| Platinum Dioxide (PtO₂) | Ethyl Acetate | Room Temperature, H₂ balloon | Generally high | Can be a more active but also more expensive option.[17] |
| Rhodium on Carbon (Rh/C) | Not specified | Not specified | High | Used in some patented processes for Gabapentin synthesis.[7] |
| Cobalt-based catalysts | Toluene | 70°C, 0.5 MPa | High, phase-dependent | Can be highly selective for primary amines.[18] |
Table 2: Optimized Reaction Conditions for Raney Nickel Catalyzed Hydrogenation
| Parameter | Optimal Value | Substrate Conversion | Total Product Yield |
| Reaction Temperature | 110 °C | 100% | 96.40% |
| Solution pH | 12.33 | 100% | 96.40% |
| Reaction Time | 3.74 h | 100% | 96.40% |
| Hydrogen Pressure | 2 MPa | 100% | 96.40% |
| Stirring Speed | 500 rpm | 100% | 96.40% |
| Data from a response surface methodology optimization study.[4] |
Experimental Protocols
Protocol 1: Hydrogenation of this compound using Raney Nickel
This protocol is a general guideline based on optimized conditions reported in the literature.[4]
-
Reactor Setup: Charge a suitable high-pressure reactor with this compound and the chosen solvent (e.g., water).
-
pH Adjustment: Adjust the pH of the solution to approximately 12.3 using an appropriate base (e.g., NaOH solution).
-
Catalyst Addition: Carefully add wet Raney Nickel catalyst to the reactor under an inert atmosphere (e.g., argon or nitrogen). The catalyst loading should be optimized, but a starting point could be 5-10% by weight relative to the substrate.
-
Reaction: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 2 MPa with hydrogen. Heat the reaction mixture to 110°C with vigorous stirring (e.g., 500 rpm).
-
Monitoring: Monitor the reaction progress by techniques such as HPLC or TLC. The reaction is typically complete within 4 hours under these conditions.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet to prevent ignition.
-
Isolation: The product, Gabapentin, can be isolated from the filtrate by adjusting the pH to its isoelectric point (around pH 7) to induce precipitation, followed by filtration and drying. Further purification can be achieved by recrystallization.[7]
Visualizations
Caption: Experimental workflow for the hydrogenation of this compound.
Caption: Troubleshooting logic for common hydrogenation issues.
Caption: Reaction pathway showing the formation of the desired product and side products.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in biocatalytic preparation of (1-Cyanocyclohexyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the biocatalytic preparation of (1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of Gabapentin.
Troubleshooting Guide
This guide addresses common issues encountered during the biocatalytic synthesis of this compound that can lead to low product yield.
1. Q: My reaction shows low or no conversion of the starting material, 1-cyanocyclohexaneacetonitrile. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion can stem from several factors related to the enzyme, substrate, or reaction conditions.
-
Inactive Enzyme: The primary suspect is often the biocatalyst itself.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Perform a standard activity assay on your nitrilase preparation before starting the main reaction.
-
Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or lower for purified enzymes and 4°C for cell suspensions) and that its shelf-life has not expired.
-
Correct Enzyme Type: Confirm that you are using a nitrilase or a combination of nitrile hydratase and amidase, as both can catalyze the desired reaction.[1]
-
-
-
Substrate Insolubility: 1-cyanocyclohexaneacetonitrile has limited solubility in aqueous media, which can be a rate-limiting factor.
-
Troubleshooting Steps:
-
Pre-dissolve Substrate: Dissolve the substrate in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[2]
-
Substrate Feeding: Instead of adding the total amount of substrate at the beginning, employ a fed-batch strategy where the substrate is added portion-wise over time. This can help maintain a low, non-inhibitory concentration.
-
-
-
Sub-optimal Reaction Conditions: The pH, temperature, and mixing can significantly impact enzyme activity.
-
Troubleshooting Steps:
-
Verify pH: The optimal pH for nitrilases is typically in the range of 6.0 to 8.0.[2] Use a calibrated pH meter to check and adjust the pH of your reaction buffer.
-
Optimize Temperature: While room temperature can be a starting point, the optimal temperature for many nitrilases is between 30°C and 50°C.[1]
-
Ensure Adequate Mixing: Proper agitation is crucial to ensure homogeneity, especially when dealing with a partially soluble substrate and whole-cell catalysts.
-
-
2. Q: The initial reaction rate is high, but it plateaus quickly, resulting in an incomplete conversion. What could be the issue?
A: This is a classic sign of product inhibition or enzyme instability under the reaction conditions.
-
Product Inhibition: The accumulation of this compound or ammonia can inhibit the nitrilase.
-
Troubleshooting Steps:
-
In-situ Product Removal: If feasible, consider using an extractive biocatalysis setup where the product is continuously removed from the aqueous phase.
-
Use of a "Super Nitrilase Mutant": Engineered nitrilases have been developed with improved tolerance to high product concentrations.[3]
-
Controlled Substrate Addition: A fed-batch approach can also mitigate product inhibition by controlling the rate of product formation.
-
-
-
Enzyme Instability: The enzyme may be denaturing over the course of the reaction.
-
Troubleshooting Steps:
-
Assess Enzyme Stability: Perform an experiment to measure the enzyme's half-life under your reaction conditions (pH, temperature, presence of co-solvents).
-
Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability.
-
Lower Temperature: Running the reaction at a slightly lower temperature may improve enzyme stability, although it might decrease the initial reaction rate.
-
-
3. Q: I am observing the formation of byproducts. What are they and how can I minimize them?
A: The primary byproduct in this reaction is often the corresponding amide, 2-(1-cyanocyclohexyl)acetamide, which is formed if the enzyme preparation possesses nitrile hydratase activity without sufficient amidase activity to convert the amide to the desired carboxylic acid.
-
Troubleshooting Steps:
-
Enzyme Selection: Use a nitrilase with high regioselectivity for the direct conversion of the nitrile to the carboxylic acid.[1]
-
Co-expression of Amidase: If using a nitrile hydratase, ensure that an active amidase is also present to hydrolyze the amide intermediate.
-
Reaction Conditions: Low temperature and increased pH can sometimes favor amide formation when using certain nitrilases.[1]
-
Frequently Asked Questions (FAQs)
1. Q: What is the optimal pH for the biocatalytic preparation of this compound?
A: The optimal pH generally lies between 6.0 and 8.0. For many nitrilases, a pH of around 7.0 to 8.0 is ideal. It is recommended to use a buffered aqueous solution, such as potassium phosphate buffer, to maintain a stable pH throughout the reaction.[2]
2. Q: What is the recommended reaction temperature?
A: The optimal temperature can vary depending on the specific nitrilase used. A common range is 30°C to 50°C. Some engineered nitrilases are thermostable at temperatures above 50°C.[1] It is advisable to consult the technical datasheet for your specific enzyme or perform a temperature optimization experiment.
3. Q: How can I improve the solubility of the substrate, 1-cyanocyclohexaneacetonitrile?
A: Due to its moderate water solubility, pre-dissolving the substrate in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common strategy.[2] However, be mindful that high concentrations of organic solvents can inhibit or denature the enzyme. It is recommended to keep the final solvent concentration low, typically below 5% (v/v).
4. Q: What are the advantages of using a whole-cell biocatalyst versus a purified enzyme?
A: Whole-cell biocatalysts are often more cost-effective as they eliminate the need for enzyme purification. The cellular environment can also protect the enzyme, leading to higher stability. However, using whole cells may lead to side reactions from other cellular enzymes and can make product purification more complex. Purified enzymes offer higher specific activity and cleaner reaction profiles but are generally more expensive and may be less stable.
5. Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the decrease in the substrate concentration and the increase in the product concentration over time.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Range | Typical Optimum | Potential Impact on Low Yield |
| pH | 5.0 - 10.0 | 6.0 - 8.0[2] | Enzyme activity drastically decreases outside the optimal range. |
| Temperature | 20°C - 60°C | 30°C - 50°C[1] | Lower temperatures reduce reaction rate; higher temperatures can cause enzyme denaturation. |
| Substrate Conc. | 0.1 g/L - 1.8 M | Varies with enzyme | High concentrations can lead to substrate inhibition. |
| Co-solvent (DMSO) | 0% - 10% (v/v) | < 5% (v/v) | Improves substrate solubility but can inhibit the enzyme at higher concentrations. |
Table 2: Comparison of Different Nitrilase Biocatalysts
| Biocatalyst | Substrate Conc. | Conversion Time | Yield | Key Characteristics |
| Acidovorax facilis (Wild Type) | Up to 1.0 M | 24 hours | ~90% | Stable at pH 5.5-8.0.[1] |
| Engineered Nitrilase Mutant | 200-300 g/L | 12 hours | >95% | Thermostable above 50°C.[1] |
| "Super Nitrilase Mutant" | 1.3 M - 1.8 M | - | High Productivity | High activity, thermostability, and product tolerance.[3] |
| Bacillus sphaericus | 1.48 g/L | 5 days | 29% | Whole-cell catalyst.[2] |
Experimental Protocols
Protocol 1: Standard Nitrilase Activity Assay
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add:
-
800 µL of 50 mM potassium phosphate buffer (pH 7.5).
-
100 µL of 100 mM 1-cyanocyclohexaneacetonitrile in DMSO.
-
Mix by vortexing.
-
-
Initiate the Reaction: Add 100 µL of the enzyme solution (or cell suspension) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding 100 µL of 1 M HCl.
-
Analysis: Centrifuge the mixture to pellet any precipitate or cells. Analyze the supernatant by HPLC to determine the concentration of the product, this compound.
-
Calculate Activity: One unit (U) of nitrilase activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Protocol 2: Troubleshooting Low Substrate Solubility
-
Prepare Substrate Stock Solution: Prepare a concentrated stock solution of 1-cyanocyclohexaneacetonitrile in DMSO (e.g., 1 M).
-
Set up the Reaction: In a temperature-controlled reactor, prepare the aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.5) and add the biocatalyst.
-
Fed-Batch Substrate Addition:
-
Start the reaction by adding an initial small volume of the substrate stock solution.
-
Continuously or intermittently add the remaining substrate stock solution over a prolonged period (e.g., 4-8 hours) using a syringe pump.
-
-
Monitoring: Monitor the substrate and product concentrations periodically by HPLC to ensure the substrate concentration does not accumulate to inhibitory levels.
-
Reaction Completion: Continue the reaction for a set period after the final substrate addition to ensure complete conversion.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in biocatalytic synthesis.
Caption: Biocatalytic pathways to this compound.
Caption: Key factors influencing the yield of the biocatalytic reaction.
References
Technical Support Center: Purification of (1-Cyanocyclohexyl)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (1-Cyanocyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound depend on the synthetic route employed.
-
Biocatalytic Synthesis: This method often utilizes nitrilase to convert 1-cyanocyclohexylacetonitrile. Impurities from this process are typically biological in nature and may include residual proteins from the enzyme preparation, sugars from the culture medium, and other components from the cell lysate.
-
Chemical Synthesis: Traditional chemical routes, such as the reaction of cyclohexanone with cyanoacetic acid, can introduce several organic impurities. These may include:
-
Unreacted starting materials: Cyclohexanone and cyanoacetic acid.
-
Intermediates: Such as cyclohexylidenecyanoacetic acid.
-
Side products: Formed through side reactions like the self-condensation of cyclohexanone or decarboxylation of cyanoacetic acid.
-
Q2: What are the recommended primary purification methods for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and extraction.
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.
-
Extraction: Liquid-liquid extraction is useful for separating the acidic product from neutral or basic impurities. It is often used as a preliminary purification step or in combination with recrystallization.
Q3: How can the purity of this compound be determined?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase (RP) HPLC method can be employed to separate the target compound from its impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: Oiling out during cooling.
The compound separates as an oil instead of forming crystals.
-
Possible Causes:
-
The solution is supersaturated to a high degree.
-
The cooling rate is too fast.
-
The presence of impurities is depressing the melting point of the mixture.
-
The solvent is not ideal for crystallization.
-
-
Solutions:
-
Reheat and add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional hot solvent to decrease the saturation level.
-
Slow cooling: Allow the flask to cool to room temperature slowly, followed by gradual cooling in an ice bath. Insulating the flask can help slow down the cooling process.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal nucleation.
-
Seed crystals: Add a few pure crystals of this compound to the cooled solution to initiate crystallization.
-
Change the solvent system: If oiling out persists, a different solvent or a solvent mixture may be required.
-
Problem: Poor or low yield of crystals.
A small amount of product is recovered after recrystallization.
-
Possible Causes:
-
Too much solvent was used, and the compound remains dissolved in the mother liquor.
-
The compound is significantly soluble in the cold recrystallization solvent.
-
Premature crystallization occurred during hot filtration.
-
Crystals were washed with a solvent in which they are soluble.
-
-
Solutions:
-
Concentrate the solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and then allow it to cool again.
-
Cool the filtrate further: Place the mother liquor in a colder bath (e.g., dry ice/acetone) to see if more crystals precipitate.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Preheat the filtration apparatus: To prevent premature crystallization during hot filtration, use a pre-warmed funnel and receiving flask.
-
Extraction Issues
Problem: Emulsion formation during liquid-liquid extraction.
A stable emulsion forms at the interface of the aqueous and organic layers, making separation difficult.
-
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of particulate matter or surfactants.
-
-
Solutions:
-
Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Addition of brine: Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: Filter the entire mixture through a bed of Celite or glass wool to remove particulate matter.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.
-
Data Presentation
The following tables summarize quantitative data on the purification of this compound found in the literature.
Table 1: Purity and Yield Data from a Patented Synthesis
| Stage | Yield | Purity (by GC) |
| Crude Product (Precipitated) | 66% | 86.9% |
| After Washing and Drying | 91% | 92.8% |
Source: Adapted from patent data describing a specific precipitation/purification step.[2]
Table 2: Purity and Yield from a Biocatalytic Synthesis and Purification
| Parameter | Value |
| Final Yield | 87.46% |
| Final Purity | 98.47% |
Source: Data from a patented biocatalytic process followed by a separation and purification procedure.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests. A mixture of methyl alcohol, demineralized water, and isopropyl alcohol has been reported as an effective solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol/water/isopropanol mixture, or ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC Analysis of this compound
This protocol describes a reverse-phase HPLC method for assessing the purity of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[1]
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[1] A common starting point is a gradient or isocratic elution with a mixture of these components.
-
Standard Preparation: Prepare a standard solution of known concentration of pure this compound in the mobile phase.
-
Sample Preparation: Dissolve a accurately weighed amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.[1]
-
Mobile Phase: Acetonitrile/Water/Acid mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Stability of (1-Cyanocyclohexyl)acetic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (1-Cyanocyclohexyl)acetic acid under various pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable experimental outcomes.
Stability of this compound Under Different pH Conditions
This compound possesses two key functional groups that influence its stability: a nitrile (-C≡N) and a carboxylic acid (-COOH). The stability of this compound is significantly dependent on the pH of the solution, primarily due to the potential for hydrolysis of the nitrile group.
Under both acidic and basic conditions, the nitrile group can undergo hydrolysis. This reaction typically proceeds through an amide intermediate to ultimately form a carboxylic acid.[1][2][3] The rate of this hydrolysis is generally slow in water but is accelerated by the presence of acid or base.[1][2][3]
-
Acidic Conditions: In the presence of a strong acid and heat, the nitrile group is hydrolyzed to a carboxylic acid and an ammonium salt.[3][4]
-
Neutral Conditions: Near neutral pH, the hydrolysis of the nitrile group is typically very slow and may be considered negligible under ambient conditions for short durations.[1][2]
-
Alkaline Conditions: In a basic solution, the nitrile is hydrolyzed to a carboxylate salt and ammonia.[3][4] The vigor of the conditions (e.g., temperature, concentration of base) can influence the reaction rate.[4]
The carboxylic acid group itself is generally stable under these conditions, though its ionization state will change with pH. The pKa of the structurally related cyanoacetic acid is approximately 2.45, suggesting that this compound is also a relatively strong organic acid.[1][2][3][4][5]
Hypothetical Stability Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound under various pH conditions.
| pH Condition | Temperature (°C) | Duration (hours) | Initial Concentration (mg/mL) | % Degradation (Hypothetical) | Major Degradant(s) |
| 0.1 M HCl (pH ~1) | 60 | 24 | 1.0 | ~15% | 2-(1-carbamoylcyclohexyl)acetic acid, 2-(1-carboxycyclohexyl)acetic acid |
| pH 4.5 Buffer | 60 | 24 | 1.0 | < 2% | Not significant |
| pH 7.0 Buffer | 60 | 24 | 1.0 | < 1% | Not significant |
| 0.1 M NaOH (pH ~13) | 60 | 24 | 1.0 | ~20% | 2-(1-carbamoylcyclohexyl)acetic acid, Sodium 2-(1-carboxycyclohexyl)acetate |
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate or acetate buffers (pH 4.5 and 7.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase)
-
Class A volumetric flasks
-
pH meter
-
Calibrated HPLC system with UV detector
-
Thermostatically controlled water bath or oven
2. Preparation of Stock and Test Solutions:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., acetonitrile or water).
-
For each pH condition (0.1 M HCl, pH 4.5 buffer, pH 7.0 buffer, 0.1 M NaOH), transfer a known volume of the stock solution into separate volumetric flasks to achieve a final concentration of 1.0 mg/mL after adding the respective pH medium.
-
Prepare a control sample by diluting the stock solution to 1.0 mg/mL with the initial mobile phase of the HPLC method.
3. Stress Conditions:
-
Place the flasks for each pH condition into a water bath or oven set at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For acidic samples, use an equivalent amount of NaOH. For basic samples, use an equivalent amount of HCl.
-
Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.
4. HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm (or similar)
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid or formic acid to achieve a suitable pH (e.g., pH 3.0). A gradient elution may be necessary to separate degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Determine the percentage of degradation by subtracting the remaining percentage from 100%.
-
Identify and quantify major degradation products by comparing their peak areas to that of the parent compound (assuming similar response factors) or by using a reference standard if available.
Visualizations
Degradation Pathway
Caption: Potential hydrolysis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for pH stability testing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic or basic conditions. | 1. Insufficient stress (temperature too low, duration too short). 2. Concentration of acid/base is too low. | 1. Increase the temperature (e.g., to 80°C) or extend the duration of the study. 2. Use a higher concentration of acid/base (e.g., 1 M HCl or 1 M NaOH). |
| Compound precipitates out of solution. | 1. The compound or its degradation products have low solubility in the aqueous stress medium. 2. The pH of the solution is near the pKa of the carboxylic acid group, reducing its solubility. | 1. Add a co-solvent (e.g., acetonitrile, methanol) to the stress medium. Ensure the co-solvent is stable under the test conditions. 2. Adjust the initial concentration of the test substance. |
| Poor peak shape or resolution in HPLC chromatogram. | 1. Co-elution of the parent compound with degradation products. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Optimize the HPLC method: adjust the gradient, change the mobile phase composition, or try a different column chemistry. 2. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte for good peak shape. 3. Use a guard column and ensure the mobile phase is compatible with the column. |
| Baseline drift or noise in HPLC. | 1. Mobile phase is not properly degassed. 2. Contaminated mobile phase or column. 3. Detector lamp is failing. | 1. Degas the mobile phase using an online degasser, sonication, or helium sparging. 2. Prepare fresh mobile phase and flush the system and column with a strong solvent. 3. Check the detector lamp's energy and replace if necessary. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks. | 1. Ensure accurate mobile phase preparation and proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound in an aqueous solution?
A1: The primary degradation pathway is the hydrolysis of the nitrile group. This will likely lead to the formation of 2-(1-carbamoylcyclohexyl)acetic acid (the amide intermediate) and subsequently 2-(1-carboxycyclohexyl)acetic acid.
Q2: How should I store a stock solution of this compound?
A2: For short-term storage, a solution in an organic solvent like acetonitrile stored at 2-8°C is recommended. For long-term storage, it is best to store the compound as a solid at 2-8°C, protected from moisture.
Q3: Why is it important to neutralize the samples before HPLC analysis?
A3: Neutralization is crucial to quench the degradation reaction. If acidic or basic samples are not neutralized, degradation can continue in the vial while waiting for analysis, leading to inaccurate results.
Q4: Can I use a different analytical technique besides HPLC to monitor stability?
A4: While HPLC is the most common and recommended technique due to its ability to separate the parent compound from its degradation products, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used and are particularly useful for identifying unknown degradation products.
Q5: What is a "stability-indicating method"?
A5: A stability-indicating analytical method is one that can accurately and specifically measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are essential for developing and validating such methods.
References
Common challenges in scaling up (1-Cyanocyclohexyl)acetic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (1-Cyanocyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound: traditional chemical synthesis and biocatalytic methods.[1]
-
Chemical Synthesis: These routes often involve the hydrolysis of nitriles or the reaction of cyanoacetic acid derivatives with cyclohexyl compounds under controlled, sometimes harsh, conditions (e.g., strong acids or bases).[2] One established method starts from cyclohexanone.[1]
-
Biocatalytic Methods: This modern approach utilizes enzymes, such as nitrilase or a combination of nitrile hydratase and amidase, to convert 1-cyanocyclohexaneacetonitrile into the desired acid. This method is noted for its high regioselectivity and yield under mild conditions.[1][3]
Q2: What are the main advantages of the biocatalytic route over chemical synthesis?
A2: The biocatalytic route offers several key advantages, particularly for large-scale production:
-
Milder Reaction Conditions: It avoids the use of harsh strong acids or bases.[2]
-
High Selectivity: Enzymes can be highly regioselective, leading to fewer byproducts.[1]
-
Environmental Friendliness: It is considered a greener chemistry approach with reduced environmental impact.[1][2]
-
Higher Yield and Purity: Biocatalytic methods can achieve high conversion rates and product purity.[2]
Q3: What are the primary applications of this compound?
A3: this compound is a crucial intermediate in the pharmaceutical industry, most notably for the synthesis of the antiepileptic drug gabapentin.[2] Its bifunctional nature, containing both a cyano and a carboxylic acid group, also makes it a versatile building block in organic synthesis for creating more complex molecules.[1]
Q4: What are the key safety hazards associated with this compound and its synthesis?
A4: this compound is classified as harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[4] Some chemical synthesis routes may involve highly toxic reagents like sodium cyanide, which are dangerous to handle and transport. Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low Yield in Biocatalytic Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Verify and adjust the pH of the buffer solution. The optimal pH for nitrilase activity is typically between 7.0 and 8.0.[2][3] | Increased enzyme activity and product conversion. |
| Incorrect Temperature | Ensure the reaction temperature is maintained within the optimal range for the specific enzyme used, generally around 35°C.[2] | Enhanced reaction rate and yield. |
| Enzyme Inactivation | Test enzyme activity before the reaction. If inactive, use a fresh batch of the enzyme catalyst. | Restoration of catalytic activity. |
| Poor Substrate Solubility | The starting material, 1-cyanocyclohexaneacetonitrile, has moderate water solubility. Pre-dissolving it in a water-miscible organic solvent like DMF or DMSO can be beneficial.[3] | Improved substrate availability for the enzyme. |
Problem 2: Product Purity Issues After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Protein from Biocatalysis | After biotransformation, adjust the pH to 7.3-8.0 and centrifuge to precipitate the enzyme. Further purification steps are needed to minimize protein residue.[2] | A product with low protein content, preventing catalyst poisoning in subsequent hydrogenation steps.[2] |
| Incomplete Crystallization | After acidification to pH 2.0, allow sufficient time for the product to crystallize. Cooling the solution can improve crystallization efficiency.[2] | Increased recovery of the crystalline product. |
| Emulsion Formation During Extraction | If an emulsion forms during solvent extraction, slow filtration through a Büchner funnel can help to break it.[5] | Clear separation of aqueous and organic layers. |
Experimental Protocols
Key Experiment: Biocatalytic Synthesis and Purification
This protocol is a summarized example based on published methods.[2][3]
-
Biotransformation:
-
Prepare a buffer solution (e.g., PBS) at pH 7.0 or use deionized water as the reaction medium.
-
Add the nitrilase catalyst to the medium.
-
Introduce the substrate, 1-cyanocyclohexylacetonitrile.
-
Maintain the reaction temperature at approximately 35°C and stir.
-
Monitor the reaction progress until completion to obtain the conversion solution.
-
-
Separation and Purification:
-
Adjust the pH of the conversion solution to 7.3-8.0 to precipitate the enzyme.
-
Centrifuge the mixture to separate the supernatant from the precipitated protein.
-
Adjust the pH of the supernatant to 2.0 using concentrated hydrochloric acid.
-
Allow the solution to stand for about 30 minutes to facilitate the crystallization of this compound.
-
Filter the solution to collect the product crystals.
-
Wash the crystals with distilled water.
-
Dry the crystals at 50°C to obtain the final product.
-
Quantitative Data from Literature
The following table summarizes yield and purity data reported in a patent for the biocatalytic method.
| Parameter | Value | Reference |
| Yield | >85% | [2] |
| Purity | >98% | [2] |
| Protein Residue | <100 PPM | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Experimental Workflow for Synthesis and Purification
Caption: Biocatalytic synthesis and purification workflow.
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 3. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
- 4. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Confirming the Structure of (1-Cyanocyclohexyl)acetic acid via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data expected for (1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), researchers can unequivocally confirm the structure of this molecule. The following sections detail the expected quantitative data, based on characteristic values for its functional groups, and provide standardized experimental protocols.
Structural Confirmation Workflow
The confirmation of the molecular structure of this compound is a stepwise process. Initially, functional groups are identified using IR spectroscopy. Subsequently, the proton and carbon environments are elucidated via ¹H and ¹³C NMR, respectively. Finally, the molecular weight and fragmentation pattern are confirmed by mass spectrometry.
Purity Analysis of (1-Cyanocyclohexyl)acetic Acid: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. (1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of the anticonvulsant drug Gabapentin, requires rigorous analytical testing to identify and quantify impurities.[1][2][3] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with experimental protocols and data presentation.
Comparison of HPLC and GC for Purity Analysis
Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components of a mixture. However, their applicability to this compound differs significantly due to the compound's physicochemical properties.
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to this compound | Directly applicable due to its solubility in common mobile phases. | Requires derivatization to increase volatility and thermal stability.[4][5] |
| Sample Preparation | Typically involves simple dissolution in a suitable solvent. | More complex, requiring a chemical reaction (derivatization) to modify the analyte.[6][7][8] |
| Typical Impurities Detected | Effective for a wide range of polar and non-polar impurities, including other Gabapentin-related compounds.[9] | Primarily suitable for volatile impurities or those that can be made volatile through derivatization. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detection. | High sensitivity, particularly with a Flame Ionization Detector (FID) or MS. |
| Analysis Time | Can be relatively fast with modern UPLC/UHPLC systems. | Can be fast, but the derivatization step adds to the overall time. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-suited technique for the direct analysis of this compound. A reverse-phase method is commonly employed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[10] |
| Mobile Phase | Acetonitrile and Water with a Phosphoric Acid modifier[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Potential Impurities: this compound is also known as Gabapentin Impurity B.[1][2][3][11] Therefore, other known Gabapentin impurities should be considered during analysis, such as:
Gas Chromatography (GC)
Due to the low volatility and polar nature of the carboxylic acid group, direct GC analysis of this compound is challenging. Derivatization is required to convert the analyte into a more volatile and thermally stable form, typically an ester.[7][12]
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.
Derivatization Protocol (Esterification): Alkylation is a common derivatization technique for carboxylic acids, with methylation being a frequent choice.[6][7][12]
-
Reagent: A solution of 2M HCl in Methanol or Boron Trifluoride (BF3) in Methanol.
-
Procedure:
-
Accurately weigh about 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of the derivatization reagent.
-
Seal the vial and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the resulting methyl ester into an organic solvent like dichloromethane or ethyl acetate.
-
Inject the organic layer into the GC.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 100 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
Workflow Diagrams
Conclusion
Both HPLC and GC are valuable techniques for the purity analysis of this compound. HPLC offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and often preferred method for routine quality control. GC, while requiring an additional derivatization step, can be a powerful tool, especially for the analysis of volatile impurities or when orthogonal analytical data is required for method validation and comprehensive impurity profiling. The choice between these methods will depend on the specific analytical needs, available instrumentation, and the impurity profile of interest.
References
- 1. Gabapentin EP Impurity B | 133481-09-1 | SynZeal [synzeal.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. veeprho.com [veeprho.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. weber.hu [weber.hu]
A Comparative Guide to the Validation of Analytical Methods for Gabapentin Impurity B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Gabapentin Impurity B, a critical step in ensuring the quality and safety of gabapentin drug products. The information presented herein is based on established analytical techniques and adheres to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Gabapentin Impurity B, chemically known as (1-Cyanocyclohexyl)acetic acid[5][6][7], presents unique analytical challenges due to its structure.
Method Comparison: HPLC-UV vs. Hyphenated HPLC-UV-CAD
The most prevalent technique for the analysis of pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC). This guide compares a standard HPLC method with UV detection against a more advanced hyphenated HPLC-UV-Charged Aerosol Detection (CAD) method for the determination of Gabapentin Impurity B.
While a standard HPLC-UV method can be employed, the lack of a significant chromophore in the structure of Gabapentin Impurity B can lead to poor sensitivity when relying solely on UV detection.[8] To overcome this limitation, a hyphenated approach incorporating a Charged Aerosol Detector (CAD) offers a more robust and sensitive alternative for non-volatile analytes that are UV-inactive.
Table 1: Comparison of Analytical Method Performance for Gabapentin Impurity B
| Validation Parameter | HPLC-UV Method (Inferred Performance) | HPLC-UV-CAD Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Resolution may be challenging with co-eluting impurities. | Resolution > 1.5 for all peak pairs, demonstrating high selectivity.[8] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| **Linearity (R²) ** | > 0.99 | > 0.999 over a range of 0.03% to 0.24%.[8] | A linear relationship should be demonstrated across the analytical range. A correlation coefficient > 0.99 is generally acceptable. |
| Limit of Quantitation (LOQ) | Higher LOQ, potentially above the reporting threshold. | Sufficiently low to meet the compendial reporting threshold of 0.05%.[8] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | 98.0% - 102.0% | High recovery rates, meeting predefined criteria. | The closeness of test results obtained by the method to the true value. |
| Precision (%RSD) | ≤ 2.0% | %RSD for precision below 1.5%.[1] | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
Experimental Protocols
HPLC-UV-CAD Method
This method utilizes a hyphenated system for the simultaneous detection of various impurities in gabapentin.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm, 150 mm x 4.6 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Set at a low wavelength (e.g., 210 nm) to detect impurities with some UV absorbance.[9]
-
Charged Aerosol Detector (CAD): Nebulization with nitrogen gas, followed by charging and detection. This allows for the quantitation of compounds with poor or no chromophores, such as Gabapentin Impurity B.[8]
-
-
Sample Preparation:
-
Standard solutions of Gabapentin Impurity B are prepared in a suitable solvent like methanol or a mixture of methanol and water.[8]
-
Sample solutions of the drug product are prepared by dissolving a known amount in the mobile phase or a suitable diluent.
-
HPLC-UV Method (General Protocol)
This method represents a more standard approach for impurity analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., Cyano, C18).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, acetonitrile and a phosphate buffer (pH 6.2) in an 8:92 (v/v) ratio has been reported for gabapentin and a major degradation impurity.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at 210 nm.[9]
-
-
Sample Preparation:
-
Similar to the HPLC-UV-CAD method, with standards and samples dissolved in an appropriate solvent.
-
Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for Gabapentin Impurity B according to ICH guidelines.
Caption: Workflow for the validation of an analytical method for Gabapentin Impurity B.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. allmpus.com [allmpus.com]
- 6. Gabapentin EP Impurity B | 133481-09-1 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Comparing the efficiency of different nitrilases for (1-Cyanocyclohexyl)acetic acid production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic production of (1-Cyanocyclohexyl)acetic acid, a key intermediate in the synthesis of the anticonvulsant drug gabapentin, offers a green and efficient alternative to traditional chemical methods. Nitrilases, by catalyzing the direct hydrolysis of the dinitrile precursor 1-cyanocyclohexaneacetonitrile, have emerged as powerful biocatalysts for this transformation. This guide provides a comparative analysis of different nitrilases, supported by experimental data, to aid researchers in selecting the optimal enzyme for their synthetic needs.
Performance Comparison of Nitrilases
The efficiency of nitrilases in converting 1-cyanocyclohexaneacetonitrile to this compound can vary significantly based on the enzyme source and protein engineering. Below is a summary of the performance of wild-type and engineered nitrilases from Acidovorax facilis.
| Enzyme | Specific Activity (U/mg) | Km (mM) | Vmax (μmol/min/mg) | Substrate Concentration (M) | Conversion Yield (%) | Reaction Time (h) | Ref. |
| Wild-Type A. facilis Nitrilase (Wt-Acf-Nit) | 1.5 | 35.8 | 2.1 | 1.0 | ~1.4 (after 1h) | 1 | [1] |
| Mutant A. facilis Nitrilase (Mut-F168V) | 59.3 | 19.0 | 105.7 | 1.0 | >90 | Not Specified | [1] |
| "Super Nitrilase Mutant" | Not Specified | Not Specified | Not Specified | 1.8 | >90 | Not Specified | [1] |
Key Observations:
-
Site-directed mutagenesis of the Acidovorax facilis nitrilase at the F168V position resulted in a significant improvement in catalytic efficiency.[1] The mutant enzyme (Mut-F168V) exhibited a 39.52-fold increase in nitrilase activity compared to the wild-type.[1]
-
The Mut-F168V also demonstrated a lower Km value, indicating a higher affinity for the substrate, and a dramatically increased Vmax, signifying a much faster reaction rate.[1]
-
Further engineering has led to the development of a "super nitrilase mutant" capable of efficiently hydrolyzing substrate concentrations as high as 1.8 M, a significant advantage for industrial-scale production.[1]
Experimental Workflow
The overall process for producing this compound using a recombinant nitrilase can be broken down into several key stages, from gene cloning to product analysis.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the production and analysis of this compound using a whole-cell nitrilase biocatalyst.
Cloning, Expression, and Preparation of Whole-Cell Biocatalyst
-
Gene Amplification: The nitrilase gene from Acidovorax facilis (e.g., ZJB09122) is amplified using PCR with appropriate primers.[2]
-
Vector Construction: The amplified gene is ligated into an expression vector, such as pET-28a, to create a recombinant plasmid.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).
-
Cultivation and Induction: The transformed E. coli cells are cultured in a suitable medium (e.g., LB medium with the appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.5 mM, followed by further cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvesting: The cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate buffer, pH 7.0), and can be used directly as a whole-cell biocatalyst or stored at -80°C.
Biotransformation of 1-Cyanocyclohexaneacetonitrile
-
Reaction Setup: The biotransformation is typically carried out in a temperature-controlled reactor.[2] A typical reaction mixture contains the substrate (1-cyanocyclohexaneacetonitrile), the whole-cell biocatalyst, and a buffer solution (e.g., phosphate buffer, pH 7.0) or deionized water.[2]
-
Substrate Addition: The substrate can be added directly to the reaction mixture. For high substrate concentrations, a fed-batch approach may be employed to mitigate substrate inhibition.
-
Reaction Conditions: The reaction is incubated at the optimal temperature for the specific nitrilase (e.g., 35°C) with agitation.[2] The pH of the reaction may need to be monitored and adjusted as the reaction proceeds due to the formation of ammonia.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by HPLC.
Product Analysis by HPLC
-
Sample Preparation: A sample of the reaction mixture is taken and the reaction is quenched, for example, by adding acid to lower the pH. The sample is then centrifuged to remove the cells, and the supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.
-
HPLC Conditions: The concentration of this compound is determined by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid.[1][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: The concentration of the product is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Conclusion
The use of nitrilases, particularly engineered variants from Acidovorax facilis, presents a highly efficient and selective method for the synthesis of this compound. The significant improvements in catalytic activity and substrate tolerance achieved through protein engineering make these biocatalysts attractive for industrial applications. The provided experimental protocols and workflow offer a foundation for researchers to implement and optimize this green synthetic route for the production of this important pharmaceutical intermediate.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 3. Separation of Acetic acid, cyano-, hexyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Structural and Functional Comparison of (1-Cyanocyclohexyl)acetic Acid and Its Key Derivatives in the Pathway to Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of (1-Cyanocyclohexyl)acetic acid and its principal synthetic derivatives: (1-Cyanocyclohexyl)acetamide, Methyl (1-Cyanocyclohexyl)acetate, and the active pharmaceutical ingredient (API) Gabapentin, also known as (1-aminomethyl-cyclohexyl)acetic acid. This objective analysis, supported by experimental data, aims to elucidate the physicochemical and biological transformations that occur along the synthetic route to this widely used anticonvulsant and analgesic agent.
Structural Overview and Physicochemical Properties
This compound serves as a crucial intermediate in the synthesis of Gabapentin. The structural modifications of its functional groups—the carboxylic acid and the cyano group—lead to derivatives with distinct physicochemical properties. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | ![]() | C₉H₁₃NO₂ | 167.21 | 162 | 314.4 (Predicted) | Soluble in water (10 mg/mL)[1] |
| (1-Cyanocyclohexyl)acetamide | ![]() | C₉H₁₄N₂O | 166.22 | Not available | Not available | Not available |
| Methyl (1-Cyanocyclohexyl)acetate | ![]() | C₁₀H₁₅NO₂ | 181.23 | -13 | 204-207 | Water: 54 g/L (20 °C)[2] |
| Gabapentin | ![]() | C₉H₁₇NO₂ | 171.24 | 162 | 314.4 (Predicted) | Soluble in water, pKa1=3.68, pKa2=10.70[1] |
The conversion of the carboxylic acid to an acetamide or a methyl ester alters the polarity and hydrogen bonding capabilities of the molecule, which in turn affects properties like melting point, boiling point, and solubility. The final step, reduction of the cyano group to an aminomethyl group, introduces a basic center, making Gabapentin a zwitterionic amino acid at physiological pH.
Synthesis and Logical Workflow
The synthesis of Gabapentin from this compound involves a series of well-defined chemical transformations. The logical progression from the starting material to the final API is outlined in the workflow diagram below. This pathway highlights the key intermediates and the necessary functional group interconversions.
Caption: Synthetic pathway from this compound to Gabapentin.
Comparative Biological Activity
The primary biological activity of interest for this class of compounds is their effect on the central nervous system, particularly their anticonvulsant properties. While Gabapentin is a well-established therapeutic agent, its precursors are generally considered to be inactive or significantly less active.
Table 2: Comparative Biological Activity
| Compound | Primary Target | Known Biological Activity |
| This compound | Not well-defined | Primarily a synthetic intermediate; limited data on biological activity. |
| (1-Cyanocyclohexyl)acetamide | Not well-defined | Primarily a synthetic intermediate; limited data on biological activity. |
| Methyl (1-Cyanocyclohexyl)acetate | Not well-defined | Primarily a synthetic intermediate; used in the synthesis of biologically active compounds.[2][3] |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | Anticonvulsant, analgesic.[4] Does not bind to GABA receptors.[1] |
Gabapentin's mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels, which is a departure from the intended GABA-mimetic design.[4] The precursors lack the key aminomethyl group responsible for this interaction and are therefore not expected to exhibit the same pharmacological profile. Limited studies are available that directly compare the anticonvulsant activity of Gabapentin with its precursors.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of these compounds.
Synthesis of (1-Cyanocyclohexyl)acetamide
A common method for the synthesis of amides from carboxylic acids involves activation of the carboxylic acid followed by reaction with ammonia or an amine.
Experimental Workflow: Amidation
Caption: General workflow for the synthesis of (1-Cyanocyclohexyl)acetamide.
Synthesis of Methyl (1-Cyanocyclohexyl)acetate
Esterification of the carboxylic acid is typically achieved through Fischer esterification or by using a milder reagent like diazomethane or an alkyl halide with a base.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: A solution of this compound in methanol is prepared.
-
Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reflux: The reaction mixture is heated to reflux for several hours.
-
Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Characterization: The final product is characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.
Synthesis of Gabapentin (Reduction of the Cyano Group)
The conversion of the cyano group to an aminomethyl group is a critical step and is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: A suitable catalyst, such as Raney Nickel or Palladium on carbon, is suspended in a solvent (e.g., methanol or ethanol).
-
Reaction: The nitrile-containing precursor ((1-Cyanocyclohexyl)acetamide or Methyl (1-Cyanocyclohexyl)acetate) is added to the catalyst suspension in a hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure at a specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filtration: The catalyst is carefully filtered off.
-
Hydrolysis (if starting from ester): If the methyl ester was used, the resulting amino ester is hydrolyzed under acidic or basic conditions to yield Gabapentin.
-
Purification: Gabapentin is purified by crystallization.
-
Characterization: The final product is characterized by NMR, IR, and melting point analysis.
In Vitro Biological Assay: Anticonvulsant Activity Screening
A common in vitro model to assess potential anticonvulsant activity involves neuronal cell cultures and the measurement of electrophysiological responses or neurotransmitter release.
Experimental Workflow: In Vitro Anticonvulsant Assay
Caption: Workflow for in vitro evaluation of anticonvulsant activity.
Conclusion
The structural evolution from this compound to Gabapentin demonstrates a clear structure-activity relationship. The initial carboxylic acid and its amide and ester derivatives serve as essential precursors, but lack the critical aminomethyl functionality required for the potent and specific biological activity of Gabapentin. This guide highlights the importance of targeted functional group modifications in drug design and provides a framework for the synthesis and evaluation of this class of compounds. Further research could focus on a more detailed comparative analysis of the biological activities of the intermediates to fully exclude any off-target effects.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of gabapentin and its structurally related compounds, gabapentin enacarbil and pregabalin. While (1-Cyanocyclohexyl)acetic acid is a known impurity in the synthesis of gabapentin, a comprehensive review of publicly available scientific literature reveals a lack of quantitative in vivo pharmacokinetic data regarding its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest a potential for interaction with neurotransmitter systems, but further research is required to elucidate its pharmacokinetic properties.[1] Therefore, this guide will focus on the well-characterized and clinically relevant compounds: gabapentin, its prodrug gabapentin enacarbil, and the closely related pregabalin.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for gabapentin, gabapentin enacarbil, and pregabalin, providing a clear comparison of their performance based on experimental data.
| Pharmacokinetic Parameter | Gabapentin | Gabapentin Enacarbil | Pregabalin |
| Bioavailability (%) | Dose-dependent, ~60% at 900 mg/day, decreasing to 27% at 4800 mg/day.[2][3] | Dose-proportional, ~68% or higher.[4] | ≥90%, dose-independent. |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2-4.[2] | ~5-7.3.[2] | ~1. |
| Maximum Plasma Concentration (Cmax) | Dose-dependent and saturable. | Dose-proportional. | Dose-proportional. |
| Volume of Distribution (Vd) (L) | 58 ± 6.[2][3] | Not directly applicable (prodrug). | ~0.5 L/kg.[5] |
| Plasma Protein Binding (%) | <3.[2][3] | Not applicable (prodrug). | Negligible. |
| Metabolism | Not appreciably metabolized in humans.[2][3][6] | Rapidly hydrolyzed by non-specific esterases in the intestine and liver to gabapentin.[2][4] | Not metabolized.[5] |
| Elimination Half-life (t1/2) (hours) | 5-7.[3][6] | Not applicable (prodrug); gabapentin formed has a t1/2 of 5-7 hours. | ~6. |
| Primary Route of Excretion | Renal, as unchanged drug.[2][3][6] | Gabapentin is renally excreted.[4] | Renal, as unchanged drug.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are representative experimental protocols for the determination of pharmacokinetic parameters of the compounds discussed.
Protocol for a Single-Dose Bioavailability Study of Gabapentin
This protocol is a generalized representation based on common practices in pharmacokinetic research.
1. Study Design: A randomized, open-label, single-dose, crossover study in healthy adult volunteers.
2. Subject Population: A cohort of healthy male and female subjects, typically between 18 and 45 years of age, with a body mass index within a normal range. Subjects undergo a screening process, including medical history, physical examination, and clinical laboratory tests.
3. Dosing and Administration: Subjects receive a single oral dose of a gabapentin capsule (e.g., 300 mg) with a standardized volume of water after an overnight fast.
4. Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
5. Plasma Sample Processing and Storage: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or lower until analysis.
6. Bioanalytical Method: Plasma concentrations of gabapentin are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This involves protein precipitation or solid-phase extraction of the plasma samples, followed by chromatographic separation and detection.
7. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters from the plasma concentration-time data:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
- AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
- t1/2: Elimination half-life.
Protocol for Caco-2 Cell Permeability Assay
This in vitro method is used to predict the intestinal absorption of drugs.
1. Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation into a monolayer with characteristics of the intestinal epithelium.
2. Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
3. Permeability Assessment:
- The test compound (e.g., gabapentin) is added to the apical (A) side of the monolayer to assess absorptive transport (A to B).
- In a separate set of wells, the compound is added to the basolateral (B) side to assess efflux (B to A).
- Samples are collected from the receiver compartment (B for A to B, and A for B to A) at various time points.
4. Sample Analysis: The concentration of the test compound in the collected samples is quantified by HPLC-MS/MS.
5. Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the pharmacokinetics of these compounds.
Caption: Metabolic pathway of gabapentin enacarbil.
Caption: Workflow of a typical human pharmacokinetic study.
References
- 1. Buy this compound | 133481-09-1 | > 95% [smolecule.com]
- 2. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. (Open Access) Clinical pharmacokinetics of gabapentin (1994) | McLean Mj | 256 Citations [scispace.com]
A Comparative Guide to the Synthesis of (1-Cyanocyclohexyl)acetic Acid: Cost-Effectiveness and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (1-Cyanocyclohexyl)acetic acid is a crucial building block, notably in the production of the anticonvulsant drug gabapentin. This guide provides an objective comparison of the primary synthesis routes to this compound, focusing on cost-effectiveness, yield, purity, and environmental impact. The information presented is supported by experimental data from peer-reviewed literature and patent filings.
Executive Summary
The synthesis of this compound is predominantly achieved through two main strategies: traditional chemical synthesis and biocatalytic methods. While chemical routes offer versatility, they often involve harsh reaction conditions and hazardous materials. In contrast, biocatalytic approaches, particularly those employing nitrilase enzymes, have emerged as a highly efficient, cost-effective, and environmentally friendly alternative, providing high yields and purity under mild conditions.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound.
| Parameter | Chemical Synthesis Route | Biocatalytic Route |
| Starting Materials | Cyclohexanone, Cyanoacetic Acid, Sodium Cyanide | 1-Cyanocyclohexylacetonitrile |
| Key Reagents | Ammonium acetate, Strong acids/bases, Organic solvents | Nitrilase enzyme, Buffer solution (e.g., PBS) |
| Reaction Conditions | High temperatures (reflux), Harsh pH | Mild temperature (e.g., 35°C), Neutral pH (e.g., 7.0) |
| Yield | Variable, multi-step processes can lower overall yield. A combined chemical-enzymatic route from cyclohexanone shows an approximate overall yield of 79%.[1] | High, often exceeding 85%. A specific patented process reports a yield of 87.46%.[2] Other sources indicate yields can range from 29% to 97%.[3] |
| Purity | Generally good, but may require extensive purification. A reported purity for a combined chemical-enzymatic product is 92.8%.[1] | Very high, often >98%. A specific patented process reports a purity of 98.47%.[2] |
| Cost-Effectiveness | Can be less cost-effective due to multi-step processes, energy consumption, and cost of hazardous waste disposal. | Highly cost-effective due to mild reaction conditions, high yield, and reduced waste. The enzyme catalyst is a key cost factor, but its efficiency and reusability can offset this. |
| Environmental Impact | Higher environmental impact due to the use of toxic reagents like sodium cyanide and organic solvents. | Lower environmental impact, considered a "green chemistry" approach. Reactions are typically run in aqueous media with a biodegradable catalyst. |
Experimental Protocols
Route 1: Chemical Synthesis from Cyclohexanone (Multi-step)
This route involves the synthesis of the intermediate 1-cyanocyclohexylacetonitrile from cyclohexanone, followed by its conversion to this compound. The final step is often carried out enzymatically for better selectivity and yield, making it a hybrid approach.
Step 1a: Synthesis of 1-Cyclohexenylacetonitrile
-
Materials: Cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), benzene (75 ml).
-
Procedure:
-
Combine cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene in a round-bottomed flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to a vigorous reflux (oil bath at 160-165°C).
-
Collect the water that separates over approximately 2 hours.
-
Continue refluxing for an additional hour.
-
The resulting cyclohexylidenecyanoacetic acid is then decarboxylated by heating under reduced pressure (165-175°C, 35-45 mm Hg) to yield crude 1-cyclohexenylacetonitrile.
-
The crude product is purified by distillation.
-
Step 1b: Conversion to 1-Cyanocyclohexylacetonitrile
Further chemical steps would be required to convert 1-cyclohexenylacetonitrile to 1-cyanocyclohexylacetonitrile. However, a more direct synthesis of a related dinitrile from cyclohexanone is described in patent literature.
Step 2: Hydrolysis to this compound
While a purely chemical hydrolysis of the nitrile can be performed, often using strong acids or bases, the biocatalytic approach described below is generally preferred for its higher selectivity and milder conditions. A patent describes a process where the dinitrile intermediate is converted enzymatically to give this compound in 91% yield with a purity of 92.8%.[1]
Route 2: Biocatalytic Synthesis using Nitrilase
This method involves the direct conversion of 1-cyanocyclohexylacetonitrile to this compound using a nitrilase enzyme.
-
Materials: 1-cyanocyclohexylacetonitrile (substrate), nitrilase enzyme (catalyst), phosphate buffer solution (PBS, pH 7.0) or deionized water.
-
Procedure: [2]
-
Prepare a reaction medium of PBS (pH 7.0) or deionized water.
-
Add the nitrilase catalyst to the reaction medium. The catalyst concentration can range from 2.5 to 50 g/L.
-
Add the substrate, 1-cyanocyclohexylacetonitrile, to the reaction mixture. The initial substrate concentration is typically around 1 mol/L.
-
Maintain the reaction temperature at 35°C and stir.
-
Monitor the reaction progress until completion.
-
After the reaction, adjust the pH of the conversion solution to 7.3-8.0 and centrifuge to remove the enzyme (biomass).
-
The supernatant is then treated with ferric sulfate to precipitate proteins, followed by filtration.
-
Activated carbon is used to decolorize the filtrate.
-
The pH of the filtrate is adjusted to 2.0-2.5 with concentrated hydrochloric acid to precipitate the product.
-
The crystalline product is collected by filtration, washed, and dried. This process has been reported to yield a product with a purity of 98.47% and a yield of 87.46%.[2]
-
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Overview of Chemical vs. Biocatalytic Synthesis Routes.
Caption: Step-by-step workflow for the biocatalytic synthesis.
Conclusion
For the synthesis of this compound, the biocatalytic route using nitrilase offers significant advantages over traditional chemical methods. The high yield, high purity, mild reaction conditions, and reduced environmental impact make it a more cost-effective and sustainable option for industrial-scale production. While the initial investment in enzyme procurement and process development for the biocatalytic route may be a consideration, the long-term benefits in terms of operational efficiency and green chemistry principles are substantial. For researchers and drug development professionals, the choice of synthesis route will depend on the specific requirements of their project, but the evidence strongly supports the adoption of biocatalytic methods for a more efficient and responsible chemical manufacturing process.
References
- 1. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 3. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents [patents.google.com]
A Spectroscopic Comparison of (1-Cyanocyclohexyl)acetic Acid and Its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a target molecule and its synthetic precursors is paramount for reaction monitoring, quality control, and impurity profiling. This guide provides a detailed spectroscopic comparison of (1-Cyanocyclohexyl)acetic acid, a key intermediate and a known impurity in the synthesis of the anticonvulsant drug Gabapentin, with its precursors, cyclohexanone and cyanoacetic acid.
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound and its precursors. While comprehensive spectral data for this compound is typically provided with the purchase of a reference standard, this guide presents the available data for its precursors and outlines the expected spectral features of the final product based on its chemical structure.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Cyclohexanone | ~2.35 | Triplet | 4H, -CH₂-C=O |
| ~1.85 | Quintet | 4H, -CH₂- | |
| ~1.70 | Quintet | 2H, -CH₂- | |
| Cyanoacetic Acid | ~3.84 | Singlet | 2H, -CH₂- |
| ~11.5 (broad) | Singlet | 1H, -COOH | |
| This compound | Expected ~1.5-2.0 | Multiplet | 10H, Cyclohexyl protons |
| Expected ~2.5 | Singlet | 2H, -CH₂-COOH | |
| Expected >10 (broad) | Singlet | 1H, -COOH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Cyclohexanone | ~212 | C=O |
| ~42 | -CH₂-C=O | |
| ~27 | -CH₂- | |
| ~25 | -CH₂- | |
| Cyanoacetic Acid | ~166 | C=O |
| ~115 | -C≡N | |
| ~25 | -CH₂- | |
| This compound | Expected ~170-180 | -COOH |
| Expected ~120 | -C≡N | |
| Expected ~40-50 | Quaternary C | |
| Expected ~30-40 | -CH₂-COOH | |
| Expected ~20-35 | Cyclohexyl CH₂ |
Table 3: FTIR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Cyclohexanone | ~2940, 2860 | C-H stretch (alkane) |
| ~1715 | C=O stretch (ketone)[1] | |
| Cyanoacetic Acid | ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2260 | C≡N stretch (nitrile) | |
| ~1720 | C=O stretch (carboxylic acid) | |
| This compound | Expected ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| Expected ~2940, 2860 | C-H stretch (alkane) | |
| Expected ~2240 | C≡N stretch (nitrile) | |
| Expected ~1710 | C=O stretch (carboxylic acid) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98 (M⁺), 83, 70, 55, 42 |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 85 (M⁺), 44, 41 |
| This compound | C₉H₁₃NO₂ | 167.21 | 167 (M⁺), and expected fragmentation patterns |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Compound of interest
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain single peaks for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Compound of interest
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal (for solids) and record the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft cloth after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the parameters for the chosen ionization method.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a liquid chromatography system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Synthesis Workflow
The synthesis of this compound from its precursors, cyclohexanone and cyanoacetic acid, typically proceeds through a Knoevenagel condensation followed by a Michael addition. The following diagram illustrates this synthetic relationship.
References
Performance Evaluation of (1-Cyanocyclohexyl)acetic Acid as a Gabapentin Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of (1-Cyanocyclohexyl)acetic acid as a key intermediate in the synthesis of gabapentin, a widely used anticonvulsant and neuropathic pain agent. The performance of the chemoenzymatic synthesis route, which utilizes this compound, is objectively compared with the traditional Hofmann rearrangement route. This comparison is supported by experimental data on yield, purity, and considerations of cost-effectiveness and environmental impact. Detailed experimental protocols for key steps and visualizations of the synthetic pathways are provided to aid in the assessment of these manufacturing processes.
Executive Summary
The synthesis of gabapentin has evolved to improve efficiency, safety, and environmental friendliness. This guide focuses on two prominent synthetic routes:
-
The Chemoenzymatic Route: A modern approach that employs a nitrilase enzyme to produce the key intermediate, this compound. This route is recognized for its high selectivity and greener profile.
-
The Hofmann Rearrangement Route: A classical chemical synthesis pathway that involves the conversion of 1,1-cyclohexanediacetic acid monoamide to gabapentin.
This comparative analysis aims to provide researchers and drug development professionals with the necessary data to make informed decisions regarding the selection of a synthetic strategy for gabapentin production.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the chemoenzymatic and Hofmann rearrangement routes for gabapentin synthesis.
| Performance Metric | Chemoenzymatic Route via this compound | Hofmann Rearrangement Route |
| Overall Yield | Approximately 77.3% from 1-cyanocyclohexylacetonitrile[1] | Reported yields for the Hofmann rearrangement step are high, but overall yield can be impacted by the preceding steps. |
| Purity of Final Product | High purity achievable, often >99% after purification[1] | High purity (>98%) is achievable, but may require extensive purification to remove inorganic salts and byproducts.[2] |
| Key Intermediate(s) | This compound | 1,1-Cyclohexanediacetic acid monoamide |
| Reaction Conditions | Enzymatic hydrolysis at mild conditions (e.g., pH 7, room temperature); Hydrogenation under pressure. | Hofmann rearrangement often requires cryogenic temperatures (-5 to -10°C) and strong bases/halogens.[3] |
| Environmental Impact | Considered a "green" process due to the use of a biocatalyst (nitrilase), aqueous reaction media, and reduced waste.[4] | Involves hazardous reagents like bromine and sodium hypobromite, and can generate significant inorganic salt waste. |
| Cost-Effectiveness | Potentially more cost-effective at industrial scale due to higher efficiency and reduced waste treatment costs. The cost of the nitrilase enzyme is a factor. | Relies on readily available and relatively inexpensive starting materials, but can be offset by the costs of handling hazardous materials and waste disposal. |
Chemoenzymatic Synthesis via this compound
This route represents a significant advancement in the synthesis of gabapentin, leveraging the high selectivity of enzymes to achieve a more efficient and environmentally benign process.
Synthesis Pathway
The chemoenzymatic synthesis of gabapentin involves two main steps:
-
Enzymatic Hydrolysis: 1-Cyanocyclohexylacetonitrile is selectively hydrolyzed by a nitrilase enzyme to produce this compound. This enzymatic step is highly regioselective, avoiding the formation of amide intermediates.[5]
-
Catalytic Hydrogenation: The cyano group of this compound is then reduced to an amine via catalytic hydrogenation, typically using a Raney Nickel catalyst, to yield gabapentin.[4]
Caption: Chemoenzymatic synthesis of gabapentin.
Experimental Protocols
1. Enzymatic Hydrolysis of 1-Cyanocyclohexylacetonitrile:
-
Materials: 1-Cyanocyclohexylacetonitrile, nitrilase enzyme (e.g., from Acidovorax facilis), phosphate buffer (pH 7.0).
-
Procedure: A suspension of 1-cyanocyclohexylacetonitrile in a phosphate buffer is prepared. The nitrilase enzyme is added, and the mixture is stirred at room temperature. The reaction progress is monitored by HPLC until the starting material is consumed. The resulting aqueous solution of this compound can be used directly in the next step or the product can be isolated by acidification and extraction.[1] A yield of 91.3% with >99% HPLC purity for this compound has been reported after an ion-exchange recovery process.[1]
2. Catalytic Hydrogenation of this compound:
-
Materials: this compound, Raney Nickel catalyst, solvent (e.g., water, isopropyl alcohol), hydrogen gas.
-
Procedure: The ammonium salt of this compound is charged into a pre-cleaned autoclave with water and isopropyl alcohol. Raney Nickel catalyst is added to the suspension. The autoclave is pressurized with hydrogen gas (e.g., 15 kg/cm ²) and heated (e.g., 60°C) for several hours.[4] After the reaction is complete, the catalyst is filtered off, and the gabapentin is isolated from the filtrate, for instance by evaporation of the solvent. A molar yield of 83.6% for this step has been reported.[4]
Hofmann Rearrangement Route
This is a more traditional chemical synthesis route to gabapentin that has been widely used in industry.
Synthesis Pathway
The Hofmann rearrangement route typically involves the following key transformations:
-
Formation of 1,1-Cyclohexanediacetic Acid Monoamide: This intermediate can be prepared from 1,1-cyclohexanediacetic acid anhydride by reaction with ammonia.[3]
-
Hofmann Rearrangement: The monoamide undergoes a Hofmann rearrangement in the presence of a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to form an isocyanate intermediate, which is then hydrolyzed to yield gabapentin.[6]
Caption: Hofmann rearrangement synthesis of gabapentin.
Experimental Protocols
1. Preparation of 1,1-Cyclohexanediacetic Acid Monoamide:
-
Materials: 1,1-Cyclohexanediacetic acid anhydride, a precursor of ammonia (e.g., ammonium salt), or an ammonia-isopropanol solution, solvent (e.g., toluene, isopropanol).
-
Procedure: A solution of 1,1-cyclohexanediacetic acid anhydride in a suitable solvent is combined with a precursor that generates ammonia in situ. The reaction mixture is stirred, and upon completion, the 1,1-cyclohexanediacetic acid monoamide is isolated, for example, by neutralization and crystallization.[3] Yields of around 80.8% with a purity of 99.68% (by HPLC) have been reported for the synthesis of the monoamide from a diimide precursor.[7]
2. Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide:
-
Materials: 1,1-Cyclohexanediacetic acid monoamide, sodium hydroxide, bromine, hydrochloric acid.
-
Procedure: An aqueous solution of sodium hypobromite is prepared in situ by adding bromine to a chilled solution of sodium hydroxide. A solution of the sodium salt of 1,1-cyclohexanediacetic acid monoamide is then added dropwise to the sodium hypobromite solution at a low temperature (e.g., -5 to -10°C). The reaction mixture is stirred and then warmed. After the reaction, the mixture is acidified with hydrochloric acid to obtain gabapentin hydrochloride.[3] The free gabapentin can then be obtained by neutralization.
Performance Evaluation and Comparison
Yield and Purity
The chemoenzymatic route demonstrates a high overall yield of approximately 77.3% from 1-cyanocyclohexylacetonitrile to gabapentin, with the final product achieving high purity.[1] While the individual steps of the Hofmann rearrangement route can have high yields (e.g., ~80% for the monoamide formation), the overall yield can be lower due to the multi-step nature of the synthesis of the starting materials and potential side reactions. Purification of gabapentin from the Hofmann rearrangement can be challenging due to the presence of significant amounts of inorganic salts.[1]
Cost-Effectiveness
A direct cost comparison is complex and depends on various factors, including the scale of production, cost of raw materials, and waste disposal expenses.
-
Chemoenzymatic Route: The primary cost driver is the nitrilase enzyme. However, the high efficiency, use of water as a solvent, and reduced waste can lead to significant cost savings at an industrial scale.
-
Hofmann Rearrangement Route: This route utilizes relatively inexpensive starting materials. However, the use of hazardous and corrosive reagents like bromine requires specialized equipment and handling procedures, which can increase capital and operational costs. The significant amount of inorganic waste generated also adds to the overall cost through disposal fees.
Environmental Impact and Green Chemistry Metrics
The chemoenzymatic synthesis of gabapentin is considered a "greener" alternative to the classical chemical routes.
-
Atom Economy: The chemoenzymatic route generally has a higher atom economy as it involves fewer reagents and byproducts compared to the Hofmann rearrangement.
-
E-Factor (Environmental Factor): The chemoenzymatic process has a lower E-factor due to the use of a biocatalyst, milder reaction conditions, and the generation of less waste. The Hofmann rearrangement, in contrast, generates a significant amount of inorganic salt waste.
-
Safety: The chemoenzymatic route avoids the use of highly toxic and corrosive reagents like bromine, making it an inherently safer process.
Conclusion
The evaluation of this compound as a gabapentin intermediate highlights the significant advantages of the chemoenzymatic synthesis route. This modern approach offers a higher overall yield, comparable purity, and a substantially better environmental and safety profile compared to the traditional Hofmann rearrangement route. While the initial cost of the enzyme may be a consideration, the overall process economics at an industrial scale are likely to be favorable due to increased efficiency and reduced waste management costs. For researchers and drug development professionals focused on sustainable and efficient manufacturing, the chemoenzymatic route utilizing this compound presents a compelling and superior alternative for the production of gabapentin.
References
- 1. WO2002034709A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 5. US7989658B2 - Process for the purification of gabapentin - Google Patents [patents.google.com]
- 6. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (1-Cyanocyclohexyl)acetic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. (1-Cyanocyclohexyl)acetic acid, with its dual chemical nature as both a cyanide compound and a carboxylic acid, requires a multi-step disposal process. This guide provides a detailed, step-by-step protocol for its safe neutralization and disposal.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1][2] Due to the presence of the cyanide group, this compound is highly toxic and can release deadly hydrogen cyanide (HCN) gas if it comes into contact with acids.[3][4] Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles with a face shield.[4][5]
Key Safety Considerations:
-
Segregation is Critical: Never mix cyanide-containing waste with acidic waste or any other chemical waste streams.[3][6][7] Use dedicated, clearly labeled waste containers for cyanide compounds.[6] The label should include "Hazardous Waste - Cyanide" and a warning such as "No Acids."[6][7]
-
Avoid Acid Contact: Store this compound and its waste away from acids to prevent the accidental generation of hydrogen cyanide gas.[7][8]
-
Work in a Ventilated Area: All steps of the disposal process must be performed in a well-ventilated chemical fume hood.[5][6]
Quantitative Data for Disposal Procedures
The following table summarizes the key quantitative parameters for the safe neutralization and treatment of this compound waste.
| Parameter | Value/Range | Purpose |
| Acid Neutralization | ||
| Dilution Ratio (Acid:Water) | 1:10 (recommended) | To dissipate heat generated during neutralization. Always add acid to water.[5][9] |
| Neutralizing Agent | Sodium Bicarbonate or 5-10% Sodium Carbonate solution | Weak bases are preferred for a more controlled reaction.[5] |
| Target pH for Neutralization | 6.0 - 8.0 | To ensure the acidic component is neutralized before further treatment or disposal.[5][10] |
| Cyanide Treatment | ||
| Treatment Agent | 10% Sodium Hypochlorite (Bleach) solution | To oxidize the toxic cyanide to the less toxic cyanate.[3][4][6] |
| pH for Cyanide Oxidation | ≥ 10 | Crucial to prevent the formation of highly toxic cyanogen chloride gas.[7] |
| Final Disposal | ||
| Post-Neutralization Flush | ≥ 20 parts water | For drain disposal of fully treated and neutralized, non-hazardous solutions, if local regulations permit.[9] |
Experimental Protocols for Disposal
The disposal of this compound should be handled as hazardous waste. The following protocols outline the steps for neutralization and chemical treatment of small quantities of this compound in a laboratory setting. For larger quantities, or if you are unsure about any step, contact your institution's Environmental Health & Safety (EH&S) department.[3]
Protocol 1: Neutralization of the Carboxylic Acid Group
-
Preparation: In a chemical fume hood, prepare a large, corrosion-resistant container. Place the container in an ice bath to manage heat generation.[9]
-
Dilution: For each part of the this compound waste solution, slowly add it to ten parts of cold water in the container. Always add acid to water, never the other way around. [5]
-
Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[5] Be cautious as this may cause foaming due to the release of carbon dioxide gas.[5]
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue to add the base in small increments until the pH is stable within the neutral range of 6.0 to 8.0.[5]
Protocol 2: Chemical Treatment of the Cyanide Group (Alkaline Chlorination)
This procedure should only be performed by trained personnel and with strict adherence to safety protocols.
-
pH Adjustment: After neutralizing the acid, adjust the pH of the solution to 10 or higher by slowly adding a base like sodium hydroxide. This is a critical step to prevent the formation of toxic cyanogen chloride gas in the next step.[7]
-
Oxidation: While stirring, cautiously and slowly add a freshly prepared 10% sodium hypochlorite (bleach) solution to the alkaline waste.[3][6] This will oxidize the cyanide to the less toxic cyanate.[4]
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time (e.g., several hours) to ensure the complete destruction of the cyanide.
Protocol 3: Final Waste Collection and Disposal
-
Containerization: The treated and neutralized solution should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," indicating its contents (e.g., "Treated this compound waste") and the date of generation.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, especially acids.[11]
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[5] Do not pour the untreated or treated waste down the drain unless explicitly permitted by your local regulations and EH&S department for fully characterized and neutralized waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound analytical standard 133481-09-1 [sigmaaldrich.com]
- 2. This compound | C9H13NO2 | CID 11073797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Lab methods [zoology.ubc.ca]
- 11. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
Personal protective equipment for handling (1-Cyanocyclohexyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling (1-Cyanocyclohexyl)acetic acid. It is intended as a procedural guide and should be used in conjunction with your institution's specific safety protocols and a comprehensive review of the available safety data. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance is based on the known hazards of its functional groups (carboxylic acid and cyano group) and data from similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[1] The appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoes. | Prevents skin contact with the corrosive and potentially toxic substance. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P100) and an organic vapor cartridge. | Required when handling the solid material to avoid inhalation of dust, or when there is a potential for aerosol generation. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is vital for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary PPE as detailed in Table 1 and inspect for any damage.
-
Ensure that safety equipment, including an eyewash station and a safety shower, is accessible and functional.
-
-
Handling:
-
Don the appropriate PPE before handling the chemical.
-
When weighing and transferring the solid, do so in a manner that minimizes dust generation.
-
If dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Wash hands thoroughly with soap and water after completing the work.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material using an inert absorbent material (e.g., sand, vermiculite).
-
Neutralize: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate.
-
Collect: Carefully scoop the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Emergency Exposure Plan:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[2] Due to the presence of the cyano group, this waste must be treated as hazardous.
Disposal Workflow:
Caption: Workflow for the disposal of this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Store the waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong acids and oxidizing agents.
-
-
Waste Treatment (to be performed by trained personnel):
-
Neutralization: The acidic waste should be neutralized by slowly adding a base (e.g., sodium hydroxide solution) while monitoring the pH.
-
Cyanide Oxidation: The cyanide component must be chemically treated, typically through oxidation. This is a hazardous procedure that should only be performed by trained personnel in a controlled environment. A common method involves treatment with an oxidizing agent like sodium hypochlorite under alkaline conditions.
-
-
Final Disposal:
-
Once treated, the waste should be packaged according to your institution's and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

